Product packaging for Methocarbamol-d5(Cat. No.:CAS No. 1189699-70-4)

Methocarbamol-d5

Cat. No.: B564683
CAS No.: 1189699-70-4
M. Wt: 246.27 g/mol
InChI Key: GNXFOGHNGIVQEH-RORPNYJOSA-N
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Description

Methocarbamol-d5 is intended for use as an internal standard for the quantification of methocarbamol by GC- or LC-MS. Methocarbamol is an orally bioavailable skeletal muscle relaxant. In vivo, methocarbamol inhibits the ability of mice to remain on a vertical ladder for 1 minute (ED50 = 15 mg/kg) and decreases forelimb grip strength by 35.9% when administered at a dose of 500 mg/kg. It abolishes femoral nerve-stimulated polysynaptic reflex contractions of the cat tibialis anterior muscle and prolongs the mean refractory period of directly or indirectly stimulated skeletal muscle when administered at a dose of 200 mg/kg. Methocarbamol also selectively inhibits human carbonic anhydrase (CA) isoform I over CAII (IC50s = 70 and ~80,000 μM, respectively). Formulations containing methocarbamol have been used to treat skeletal muscle spasms.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO5 B564683 Methocarbamol-d5 CAS No. 1189699-70-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i6D2,7D2,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXFOGHNGIVQEH-RORPNYJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(COC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)O)OC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676008
Record name 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189699-70-4
Record name 2-Hydroxy-3-(2-methoxyphenoxy)(~2~H_5_)propyl carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methocarbamol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methocarbamol-d5, an isotopically labeled version of the central nervous system depressant and muscle relaxant, Methocarbamol. This document details a feasible synthetic pathway, experimental protocols, and the analytical techniques required for its characterization, tailored for professionals in pharmaceutical research and development.

Introduction

This compound is the deuterium-labeled analogue of Methocarbamol.[1][2] It serves as a crucial internal standard for the quantification of Methocarbamol in biological matrices during pharmacokinetic and metabolic studies.[3] The incorporation of five deuterium atoms into the molecule provides a distinct mass difference, allowing for precise and accurate measurement using mass spectrometry-based assays, without altering the compound's chemical properties.

Chemical Structure:

  • This compound: [1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate[4][5]

  • Molecular Formula: C₁₁H₁₀D₅NO₅[6]

  • CAS Number: 1189699-70-4[4]

Synthesis of this compound

The synthesis of this compound can be achieved through the carbamoylation of the deuterated precursor, Guaifenesin-d5. This method is analogous to the synthesis of unlabeled Methocarbamol from Guaifenesin.

Synthesis Pathway

The proposed synthetic pathway involves a two-step process starting from commercially available deuterated precursors.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Guaifenesin-d5 cluster_1 Step 2: Carbamoylation Guaiacol Guaiacol Guaifenesin-d5 Guaifenesin-d5 Guaiacol->Guaifenesin-d5 Williamson Ether Synthesis Epichlorohydrin-d5 Epichlorohydrin-d5 Epichlorohydrin-d5->Guaifenesin-d5 Guaifenesin-d5_2 Guaifenesin-d5 This compound This compound Guaifenesin-d5_2->this compound Carbamoylation Carbamoylating_Agent Carbamoylating Agent (e.g., Sodium Cyanate, Acetic Acid) Carbamoylating_Agent->this compound Workflow Start Start Guaifenesin-d5 Start with Guaifenesin-d5 Start->Guaifenesin-d5 Carbamoylation Carbamoylation Reaction Guaifenesin-d5->Carbamoylation Workup Aqueous Workup & Extraction Carbamoylation->Workup Purification Column Chromatography Workup->Purification Characterization Characterization Purification->Characterization NMR NMR (1H, 13C) Characterization->NMR MS Mass Spectrometry (HRMS) Characterization->MS HPLC HPLC (Purity) Characterization->HPLC Final_Product Pure this compound NMR->Final_Product MS->Final_Product HPLC->Final_Product

References

An In-depth Technical Guide to the Mechanism of Action and Research Applications of Methocarbamol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of methocarbamol, with a particular focus on the scientific rationale and applications of its deuterated analog, Methocarbamol-d5. While the precise mechanism of action of methocarbamol is not fully elucidated, this document synthesizes the current understanding of its central nervous system (CNS) depressant effects. Furthermore, it delves into the role of isotopic labeling in pharmaceutical research, explaining how this compound serves as a critical tool in pharmacokinetic studies and drug metabolism research.

Core Mechanism of Action of Methocarbamol

Methocarbamol is a centrally acting skeletal muscle relaxant.[1] Its therapeutic effects are believed to stem from its ability to depress the central nervous system, rather than a direct action on the skeletal muscles themselves.[2][3][4] The primary proposed mechanism involves the inhibition of polysynaptic reflexes within the spinal cord.[4][5][6] By reducing the transmission of nerve impulses in these pathways, methocarbamol leads to a decrease in muscle spasms and associated pain.[4][5] It does not significantly affect the nerve fibers or the motor endplate.[2][6] The sedative properties of methocarbamol are also considered to contribute to its overall therapeutic effect of relieving discomfort from acute, painful musculoskeletal conditions.[2][7]

Pharmacokinetics of Methocarbamol

Methocarbamol is rapidly absorbed after oral administration, with an onset of action within 30 minutes.[1] It is metabolized in the liver, primarily through dealkylation and hydroxylation, and the metabolites are then conjugated.[1][2][6] The elimination half-life of methocarbamol is approximately 1 to 2 hours.[1][2][5]

Pharmacokinetic ParameterValueReference
Plasma Clearance0.20 - 0.80 L/h/kg[2][3]
Elimination Half-Life1 - 2 hours[1][2][5]
Plasma Protein Binding46% - 50%[1][2][3]
Time to Maximum Concentration~1.1 hours[6]
MetabolismHepatic (dealkylation, hydroxylation, conjugation)[1][2][6]
ExcretionPrimarily renal (as metabolites)[2][5][6]

The Role of Deuteration: this compound

This compound is a stable isotope-labeled version of methocarbamol where five hydrogen atoms have been replaced with deuterium atoms. This substitution does not alter the fundamental pharmacological properties of the molecule. However, the increased mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond. This can slow down the rate of metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[8][9][10]

In pharmaceutical research, deuterated compounds like this compound are invaluable for several reasons:

  • Internal Standards in Bioanalysis: Due to its identical chemical properties but different mass, this compound is an ideal internal standard for quantitative analysis of methocarbamol in biological matrices (e.g., plasma, urine) using mass spectrometry. It behaves similarly to the unlabeled drug during sample preparation and analysis, allowing for precise and accurate quantification.

  • Metabolic Pathway Elucidation: Studying the metabolism of deuterated compounds can help identify the specific sites of metabolic attack on a drug molecule.

  • Pharmacokinetic Modulation: In some cases, deuteration at a site of metabolism can intentionally slow down drug clearance, leading to a longer half-life and potentially improved therapeutic profiles, such as less frequent dosing.[8][11][12]

Experimental Protocols

Objective: To determine the pharmacokinetic profile of orally administered methocarbamol in a preclinical model (e.g., rats).

Materials:

  • Methocarbamol

  • This compound (as internal standard)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Male Sprague-Dawley rats (n=6 per time point)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Dosing: A single oral dose of methocarbamol (e.g., 50 mg/kg) is administered to the rats.

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), blood samples are collected via the tail vein into EDTA tubes.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Sample Preparation for LC-MS/MS:

    • Thaw plasma samples.

    • To 100 µL of each plasma sample, add 10 µL of a known concentration of this compound solution (internal standard).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Use a suitable chromatographic column to separate methocarbamol and this compound.

    • Employ tandem mass spectrometry with multiple reaction monitoring (MRM) to detect and quantify the parent drug and the internal standard based on their specific mass-to-charge ratios.

  • Data Analysis:

    • Calculate the ratio of the peak area of methocarbamol to the peak area of this compound for each sample.

    • Construct a calibration curve using known concentrations of methocarbamol spiked into blank plasma.

    • Determine the concentration of methocarbamol in the unknown samples by interpolating from the calibration curve.

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

G Proposed Central Mechanism of Methocarbamol cluster_0 Spinal Cord Sensory_Neuron Sensory Neuron (from muscle spindle) Interneuron Interneuron Sensory_Neuron->Interneuron Excites Motor_Neuron Motor Neuron Interneuron->Motor_Neuron Excites Muscle_Spasm Painful Muscle Spasm Motor_Neuron->Muscle_Spasm Contracts Muscle Muscle_Spasm->Sensory_Neuron Activates Methocarbamol Methocarbamol Methocarbamol->Interneuron Inhibits (Polysynaptic Reflex) CNS_Depression CNS Depression Methocarbamol->CNS_Depression

Caption: Proposed mechanism of methocarbamol in the spinal cord.

G Experimental Workflow for Pharmacokinetic Analysis cluster_sample_prep Details of Sample Preparation Dosing 1. Dosing (Methocarbamol) Sampling 2. Blood Sampling (Time Points) Dosing->Sampling Plasma_Prep 3. Plasma Preparation (Centrifugation) Sampling->Plasma_Prep Sample_Prep 4. Sample Preparation Plasma_Prep->Sample_Prep LC_MSMS 5. LC-MS/MS Analysis Sample_Prep->LC_MSMS Spiking a. Spike with This compound (IS) Data_Analysis 6. Data Analysis (Pharmacokinetic Parameters) LC_MSMS->Data_Analysis Precipitation b. Protein Precipitation Spiking->Precipitation Evaporation c. Evaporation Precipitation->Evaporation Reconstitution d. Reconstitution Evaporation->Reconstitution

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Methocarbamol-d5

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a deuterated analog of the central muscle relaxant Methocarbamol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, analytical chemistry, and pharmacology.

Core Physicochemical Data

This compound is a stable, isotopically labeled form of Methocarbamol, primarily utilized as an internal standard in quantitative analyses.[1] Its physical and chemical characteristics are crucial for its application in experimental and analytical settings.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀D₅NO₅[2][3][4][5][6]
Molecular Weight 246.27 g/mol [2][3][4][5][7][8][9]
Appearance White to Off-White Solid[3]
Melting Point 94-96 °C
Boiling Point 417.8 ± 55.0 °C at 760 mmHg (Predicted)[10]
Solubility Soluble in Chloroform, DMSO, and Methanol.[1][3]
pKa (Predicted) 13.08 ± 0.20 (for unlabeled Methocarbamol)[11]
CAS Number 1189699-70-4[2][4][7]

Mechanism of Action and Signaling Pathway

Methocarbamol acts as a central muscle relaxant.[2][12] Its mechanism is primarily attributed to its depressant effect on the central nervous system, which is believed to be mediated through the blockade of spinal polysynaptic reflexes and a reduction in nerve transmission in spinal and suprasinal polysynaptic pathways.[13] A key target identified is the muscular Nav1.4 channel.[2][12]

G Spinal Cord Spinal Cord Polysynaptic Reflexes Polysynaptic Reflexes Spinal Cord->Polysynaptic Reflexes Mediates Nav1.4 Channel Nav1.4 Channel Muscle Contraction Muscle Contraction Nav1.4 Channel->Muscle Contraction Reduced Muscle Spasm Reduced Muscle Spasm Methocarbamol Methocarbamol Methocarbamol->Spinal Cord Acts on Methocarbamol->Nav1.4 Channel Blocks Methocarbamol->Polysynaptic Reflexes Inhibits Nerve Transmission Nerve Transmission Polysynaptic Reflexes->Nerve Transmission Nerve Transmission->Nav1.4 Channel Activates

Mechanism of action of Methocarbamol.

Experimental Protocols

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small, dry sample of this compound is packed into a capillary tube.

  • Instrumentation: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Solubility Assessment

The solubility of this compound in various solvents can be determined using the shake-flask method.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., DMSO, Chloroform, Methanol) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered to remove any undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Workflow

This compound is frequently used as an internal standard for the quantification of Methocarbamol in biological matrices by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

G Biological Sample Biological Sample Spiking Spiking Biological Sample->Spiking Sample Preparation Sample Preparation Spiking->Sample Preparation Protein Precipitation, SPE, or LLE LC-MS Analysis LC-MS Analysis Sample Preparation->LC-MS Analysis Data Processing Data Processing LC-MS Analysis->Data Processing Peak Integration Quantification Quantification Data Processing->Quantification Ratio of Analyte/ IS vs. Concentration This compound (IS) This compound (IS) This compound (IS)->Spiking

Workflow for quantitative analysis using this compound.

References

The In Vitro Application of Methocarbamol-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the use of Methocarbamol-d5 in in vitro studies. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize this stable isotope-labeled compound in their experimental workflows. This document covers the fundamental role of this compound as an internal standard, the in vitro biological activities of Methocarbamol, detailed experimental protocols, and relevant cellular pathways.

Introduction to this compound

This compound is a deuterated form of Methocarbamol, a centrally acting skeletal muscle relaxant. The five deuterium atoms on the propyl chain result in a higher molecular weight compared to the parent compound, making it an ideal internal standard for quantitative analysis by mass spectrometry. In in vitro research, the primary application of this compound is to ensure the accuracy and precision of Methocarbamol quantification in various biological matrices. Stable isotope-labeled standards like this compound co-elute with the analyte in chromatographic systems and exhibit similar ionization efficiency in the mass spectrometer, effectively compensating for matrix effects and variations in sample preparation and instrument response.

Mechanism of Action of Methocarbamol: In Vitro Evidence

The precise mechanism of action of Methocarbamol is not fully elucidated but is understood to be primarily due to central nervous system (CNS) depression rather than a direct effect on skeletal muscles. In vitro studies have begun to shed light on its potential cellular targets.

One proposed mechanism is the modulation of neuronal activity within the spinal cord. It is thought that Methocarbamol inhibits polysynaptic reflexes, which are crucial for the maintenance of muscle tone. There is also evidence to suggest that Methocarbamol may act as a GABA-A receptor agonist, which would contribute to its CNS depressant effects by enhancing the inhibitory action of GABA, the primary inhibitory neurotransmitter in the brain.[1]

Furthermore, recent in vitro research has pointed towards a peripheral site of action. Studies have demonstrated that Methocarbamol can block muscular Nav1.4 voltage-gated sodium channels.[2] This action would reduce muscle excitability and contribute to muscle relaxation. Additionally, Methocarbamol has been shown to inhibit the resting discharge of muscle spindles in a dose-dependent manner, which could disrupt the stretch reflex arc and further reduce muscle tone.[3][4]

dot

Figure 1: Proposed Mechanisms of Action for Methocarbamol.

Quantitative In Vitro Data

The following table summarizes key quantitative data from in vitro studies on Methocarbamol. This information is crucial for designing experiments and interpreting results.

ParameterAssay TypeSystemValueReference
IC50 Muscle Spindle Resting Discharge InhibitionMurine Extensor Digitorum Longus Muscle~300 µM[3][4]
Inhibition Nav1.4 Sodium Channel CurrentEukaryotic Cell LineSignificant inhibition at 2 mM[2]
Effect Endplate Current DecayMurine Diaphragm-Phrenic Nerve PreparationDecreased decay at 2 mM[2]
Effect Endplate Potential DecayMurine Diaphragm-Phrenic Nerve PreparationSlowed decay at 2 mM[2]

In Vitro Metabolism of Methocarbamol

Methocarbamol undergoes phase I and phase II metabolism, primarily in the liver. The main metabolic pathways are O-demethylation of the methoxy group and hydroxylation of the phenyl ring. These phase I metabolites are then conjugated with glucuronic acid or sulfate to form more water-soluble compounds that can be readily excreted.[5] While the specific cytochrome P450 (CYP) enzymes responsible for Methocarbamol metabolism have not been definitively identified in the literature, in vitro studies using human liver microsomes can be employed to investigate this.

dot

Methocarbamol Methocarbamol PhaseI Phase I Metabolism (Liver Microsomes) Methocarbamol->PhaseI Hydroxylated Hydroxylated Metabolite PhaseI->Hydroxylated Demethylated O-Demethylated Metabolite PhaseI->Demethylated PhaseII Phase II Metabolism (Conjugation) Hydroxylated->PhaseII Demethylated->PhaseII Glucuronide Glucuronide Conjugate PhaseII->Glucuronide Sulfate Sulfate Conjugate PhaseII->Sulfate Excretion Excretion Glucuronide->Excretion Sulfate->Excretion

Figure 2: Metabolic Pathway of Methocarbamol.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the study of Methocarbamol and the use of this compound.

Quantification of Methocarbamol using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the quantification of Methocarbamol in an in vitro sample matrix (e.g., cell lysate, microsomal incubation).

Materials:

  • Methocarbamol analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • Sample matrix (e.g., cell lysate, microsomal buffer)

  • Protein precipitation agent (e.g., cold ACN)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • To 100 µL of the in vitro sample, add 10 µL of this compound IS solution (concentration to be optimized).

    • Add 300 µL of cold ACN to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject a suitable volume (e.g., 5-10 µL) onto the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18, 2.1 x 50 mm, 1.8 µm

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: ACN + 0.1% Formic Acid

      • Gradient: A suitable gradient to separate Methocarbamol from matrix components.

      • Flow Rate: 0.4 mL/min

    • MS/MS Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Multiple Reaction Monitoring (MRM) transitions:

        • Methocarbamol: Q1/Q3 (e.g., 242.1 -> 137.1)

        • This compound: Q1/Q3 (e.g., 247.1 -> 142.1)

  • Data Analysis:

    • Quantify Methocarbamol by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in the same matrix.

dot

start Start: In Vitro Sample add_is Add this compound (Internal Standard) start->add_is precipitate Protein Precipitation (e.g., cold Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc Liquid Chromatography (Separation on C18 column) inject->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms quantify Quantification (Peak Area Ratio vs. Standard Curve) ms->quantify end End: Methocarbamol Concentration quantify->end

Figure 3: LC-MS/MS Quantification Workflow.

In Vitro Metabolism in Human Liver Microsomes

This protocol is for assessing the metabolic stability of Methocarbamol.

Materials:

  • Human Liver Microsomes (HLM)

  • Methocarbamol

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., cold ACN with internal standard)

Procedure:

  • Incubation Preparation:

    • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

    • Pre-warm the master mix and HLM suspension to 37°C.

  • Initiation of Reaction:

    • In a microcentrifuge tube, combine the pre-warmed HLM and master mix.

    • Initiate the metabolic reaction by adding Methocarbamol to achieve the desired final concentration (e.g., 1 µM).

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold ACN with the internal standard (this compound).

  • Sample Processing and Analysis:

    • Process the quenched samples as described in the LC-MS/MS protocol (Section 5.1).

    • Analyze the samples to determine the concentration of Methocarbamol remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of Methocarbamol remaining versus time.

    • The slope of the linear portion of the curve can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Patch-Clamp Electrophysiology for Nav1.4 Channel Blockade

This protocol is adapted for studying the effect of Methocarbamol on Nav1.4 channels expressed in a suitable cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing human Nav1.4 channels

  • Whole-cell patch-clamp setup

  • Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.2 with CsOH)

  • Methocarbamol stock solution

Procedure:

  • Cell Preparation:

    • Plate the Nav1.4-expressing cells on glass coverslips for recording.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Hold the cell at a holding potential of -100 mV.

    • Elicit sodium currents by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

  • Drug Application:

    • Obtain a stable baseline recording of the sodium currents in the extracellular solution.

    • Perfuse the cell with the extracellular solution containing Methocarbamol at the desired concentration (e.g., 2 mM).

    • Record the sodium currents in the presence of the drug.

    • Wash out the drug with the control extracellular solution to check for reversibility.

  • Data Analysis:

    • Measure the peak amplitude of the sodium current before, during, and after drug application.

    • Calculate the percentage of current inhibition caused by Methocarbamol.

    • Analyze changes in channel gating properties, such as the voltage-dependence of activation and inactivation.

Conclusion

This compound is an indispensable tool for the accurate in vitro quantification of Methocarbamol. Understanding the in vitro biological activities and metabolic fate of Methocarbamol is crucial for drug development and mechanistic studies. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute robust in vitro experiments. Further investigation into the specific CYP enzymes involved in its metabolism and a more detailed characterization of its interaction with GABA-A receptors will continue to refine our understanding of this widely used muscle relaxant.

References

An In-depth Technical Guide to Methocarbamol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Methocarbamol-d5, a deuterated analog of the central nervous system depressant and skeletal muscle relaxant, Methocarbamol. Designed for researchers, scientists, and professionals in drug development, this document details its chemical structure, physicochemical properties, proposed mechanism of action, and relevant experimental protocols.

Core Compound Information

This compound is the deuterium-labeled version of Methocarbamol, often utilized as an internal standard in pharmacokinetic studies and for quantitative analysis by mass spectrometry.[1] The inclusion of five deuterium atoms increases its molecular weight, allowing for clear differentiation from the unlabeled parent compound in analytical assays.

Chemical Structure and Formula

The chemical formula for this compound is C₁₁H₁₀D₅NO₅.[2][3][4] Its IUPAC name is [1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl] carbamate.[5][6] The deuterium atoms are located on the propanediol backbone of the molecule.

Key Identifiers:

  • CAS Number: 1189699-70-4[2][3][5][6]

  • Parent Compound (Unlabeled) CAS Number: 532-03-6[2][6]

Physicochemical and Analytical Data

The following table summarizes the key quantitative data for this compound, compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀D₅NO₅[2][3][4]
Molecular Weight 246.27 g/mol [2][3][5][6]
Accurate Mass 246.1264 Da[6]
Physical Form White to Off-White Solid[7]
Melting Point 89-92°C[7]
Purity >95% (HPLC), ≥99% deuterated forms (d₁-d₅)[1][8]
Solubility Soluble in DMSO, Methanol, and Chloroform.[1][7]
Storage Temperature +4°C or Refrigerator[7][8]

Proposed Mechanism of Action

The precise mechanism of action for methocarbamol has not been definitively established. However, it is understood to be a centrally acting skeletal muscle relaxant whose effects are attributed to general depression of the central nervous system (CNS).[9][10][11] It does not exert a direct effect on the contractile mechanism of striated muscle, the motor endplate, or the nerve fiber.[9][11]

The primary hypothesis is that methocarbamol inhibits polysynaptic reflexes within the spinal cord.[10][12] By suppressing the transmission of nerve impulses through these pathways, it reduces skeletal muscle spasms and the associated pain.[10] Its therapeutic effects may also be related to its sedative properties.[11][13]

Below is a diagram illustrating the proposed inhibitory action of Methocarbamol on the polysynaptic reflex arc.

Methocarbamol_MoA cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System (Spinal Cord) cluster_Effector Effector Sensory_Input Sensory Receptor (e.g., in muscle) Afferent_Neuron Afferent (Sensory) Neuron Sensory_Input->Afferent_Neuron Stimulus Interneuron Interneuron (Polysynaptic Pathway) Afferent_Neuron->Interneuron Signal Transmission Efferent_Neuron Efferent (Motor) Neuron Interneuron->Efferent_Neuron Signal Relay Muscle Skeletal Muscle Efferent_Neuron->Muscle Nerve Impulse Contraction Muscle Contraction (Spasm) Muscle->Contraction Methocarbamol Methocarbamol (CNS Depressant) Methocarbamol->Interneuron Inhibits Polysynaptic Reflex

Caption: Proposed mechanism of Methocarbamol's inhibitory effect on the spinal polysynaptic reflex arc.

Experimental Protocols

Synthesis of Methocarbamol from Guaifenesin

This protocol describes a general method for the synthesis of methocarbamol, from which a deuterated analog could be derived using deuterated starting materials. This process involves the amination of guaifenesin.[14]

Methodology:

  • Reaction Setup: Dissolve guaifenesin in a suitable solvent such as isopropanol in a reaction vessel.

  • Amination: Maintain the reaction temperature between 20°C and 25°C. Introduce ammonia gas into the solution.

  • Reaction Time: Allow the reaction to proceed for 4 to 8 hours. During this period, both methocarbamol and its β-isomer will be generated.

  • Isolation: Isolate the solid product (methocarbamol) from the reaction mixture.

  • Purification: Crystallize the isolated solid from ethanol to yield pure methocarbamol.

  • Analysis: Confirm the product identity and purity using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Note: For the synthesis of this compound, a custom synthesis approach starting with deuterated precursors would be necessary.

Quantification by UV-Visible Spectroscopy

This protocol outlines a validated method for the quantitative determination of methocarbamol in a sample, which can be adapted for this compound.

Methodology:

  • Solvent Selection: Use methanol as the solvent for all solutions.

  • Standard Stock Solution Preparation: Accurately weigh and dissolve methocarbamol in methanol to prepare a standard stock solution.

  • Wavelength Determination (λmax): Scan the standard solution in the UV-Visible region (200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is approximately 274 nm for methocarbamol.

  • Calibration Curve: Prepare a series of dilutions from the stock solution with concentrations ranging from 10-50 µg/mL. Measure the absorbance of each dilution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear, following the Beer-Lambert law.

  • Sample Analysis: Prepare the sample solution containing an unknown concentration of methocarbamol. Measure its absorbance at λmax.

  • Concentration Determination: Determine the concentration of methocarbamol in the sample by interpolating its absorbance value on the calibration curve. The regression equation from the linearity plot can be used for precise calculation.

The workflow for developing and validating this analytical method is depicted below.

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Quantification A Select Solvent (Methanol) B Prepare Standard Stock Solution A->B C Prepare Serial Dilutions (10-50 µg/mL) B->C E Measure Absorbance of Standards C->E D Determine λmax (approx. 274 nm) D->E F Plot Calibration Curve (Abs vs. Conc) E->F G Assess Linearity (R²) F->G I Calculate Concentration F->I H Prepare & Measure Unknown Sample H->I

Caption: Workflow for the quantification of Methocarbamol using UV-Visible Spectroscopy.

References

Methodological & Application

Application Note: Quantitative Analysis of Methocarbamol in Human Plasma using Methocarbamol-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Methocarbamol in human plasma. The method utilizes a stable isotope-labeled internal standard, Methocarbamol-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, bioequivalence assessments, and clinical trial monitoring. The protocol employs a straightforward protein precipitation for sample preparation, offering a rapid and efficient workflow.

Introduction

Methocarbamol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain and spasms. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variations in sample preparation and instrument response.[1] This document provides a comprehensive protocol for the quantification of Methocarbamol in human plasma using this compound as the internal standard, employing a reliable LC-MS/MS method.

Materials and Reagents

  • Analytes: Methocarbamol, this compound (Internal Standard)

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

  • Biological Matrix: Human plasma (with K2EDTA as anticoagulant)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Methocarbamol and this compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and make up to the mark.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Methocarbamol primary stock solution with a 50:50 mixture of methanol and water to create working standards for calibration curve and quality control samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike appropriate amounts of the Methocarbamol working standard solutions into blank human plasma to prepare calibration standards at concentrations of 150, 300, 600, 1200, 2400, 4800, 9600, and 12,000 ng/mL.

  • Prepare quality control samples in blank human plasma at four concentration levels:

    • LLOQ QC: 150 ng/mL (Lower Limit of Quantification)

    • LQC: 450 ng/mL (Low Quality Control)

    • MQC: 3000 ng/mL (Medium Quality Control)

    • HQC: 9000 ng/mL (High Quality Control)

Sample Preparation: Protein Precipitation

This method is suitable for extracting Methocarbamol from plasma samples.[1][2]

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL of Plasma Sample (Standard, QC, or Unknown) add_is 2. Add 20 µL of this compound Working Solution (100 ng/mL) plasma->add_is vortex1 3. Vortex for 10 seconds add_is->vortex1 add_acn 4. Add 300 µL of Acetonitrile vortex1->add_acn vortex2 5. Vortex for 1 minute add_acn->vortex2 centrifuge 6. Centrifuge at 13,000 rpm for 10 minutes vortex2->centrifuge supernatant 7. Transfer 150 µL of Supernatant centrifuge->supernatant inject 8. Inject into LC-MS/MS System supernatant->inject

Diagram of the sample preparation workflow.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is used for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient optimized for separation
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time Approximately 3 minutes

Table 2: Mass Spectrometry Parameters

ParameterMethocarbamolThis compound (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition (m/z) 242.1 → 118.0247.1 → 123.0
Declustering Potential (DP) Optimized for maximum signal (e.g., 60 V)Optimized for maximum signal (e.g., 60 V)
Collision Energy (CE) Optimized for specific fragmentation (e.g., 25 eV)Optimized for specific fragmentation (e.g., 25 eV)
Source Temperature 500°C500°C
IonSpray Voltage 5500 V5500 V

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.

Linearity

The calibration curve was linear over the concentration range of 150-12,000 ng/mL with a correlation coefficient (r²) greater than 0.99.[1]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels.

Table 3: Intra-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ QC150148.599.05.2
LQC450459.0102.03.8
MQC30002940.098.02.5
HQC90009090.0101.01.9

Table 4: Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=18, 3 days)Accuracy (%)Precision (%CV)
LLOQ QC150151.5101.06.1
LQC450450.0100.04.5
MQC30002970.099.03.1
HQC90008910.099.02.8
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.

Table 5: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
LQC92.594.198.2
HQC94.895.399.5
Stability

The stability of Methocarbamol in human plasma was evaluated under various storage and handling conditions.

Table 6: Stability of Methocarbamol in Human Plasma

Stability ConditionDurationLQC Stability (%)HQC Stability (%)
Bench-top 6 hours at Room Temp.98.599.1
Freeze-Thaw 3 cycles (-20°C to RT)97.298.4
Long-term 30 days at -80°C96.897.9

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of the quantitative analysis process.

G cluster_workflow Quantitative Analysis Workflow sample_collection Biological Sample (Human Plasma) sample_prep Sample Preparation (Protein Precipitation with IS) sample_collection->sample_prep lc_separation LC Separation (C18 Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Peak Area Integration) ms_detection->data_processing quantification Quantification (Calibration Curve) data_processing->quantification final_result Final Concentration (ng/mL) quantification->final_result

Logical workflow for the quantification of Methocarbamol.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Methocarbamol in human plasma using this compound as an internal standard. The simple and rapid protein precipitation sample preparation method, combined with the accuracy and precision of the analytical technique, makes this protocol highly suitable for high-throughput bioanalysis in a regulated environment.

References

Application Notes: Utilizing Methocarbamol-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for the use of Methocarbamol-d5 as an internal standard in the pharmacokinetic analysis of methocarbamol. This method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical trials.

Introduction

Methocarbamol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain and muscle spasms.[1][2] Understanding its pharmacokinetic profile is crucial for determining appropriate dosing regimens and assessing its safety and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] this compound, being chemically identical to methocarbamol but with a different mass, co-elutes with the analyte and experiences similar ionization effects, allowing for accurate correction of variations during sample preparation and analysis.[3][4] This protocol details a robust method for the extraction and quantification of methocarbamol in plasma samples.

Pharmacokinetic Profile of Methocarbamol

Methocarbamol is rapidly absorbed after oral administration, with an onset of action of approximately 30 minutes.[1] It is metabolized in the liver primarily through dealkylation and hydroxylation, followed by conjugation.[1][5][6] The metabolites and a small amount of unchanged drug are excreted in the urine.[1][6]

Table 1: Pharmacokinetic Parameters of Methocarbamol in Healthy Adults

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 1 to 2 hours[1][7]
Elimination Half-Life (t½) 1 to 2 hours[1][6][8]
Plasma Protein Binding 46% to 50%[1][5][8]
Plasma Clearance 0.20 to 0.80 L/h/kg[1][6][8]

Experimental Protocol

This protocol outlines the procedure for a pharmacokinetic study of methocarbamol using this compound as an internal standard, followed by LC-MS/MS analysis.

Materials and Reagents
  • Methocarbamol (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (Ultrapure, LC-MS grade)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve methocarbamol and this compound in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the methocarbamol stock solution with 50:50 (v/v) methanol:water to create calibration standards at concentrations ranging from 10 ng/mL to 5000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples (study samples, calibration standards, and quality control samples) at room temperature.

  • To 100 µL of each plasma sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Table 2: Liquid Chromatography Parameters

ParameterCondition
LC System UHPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B, and equilibrate for 1 min.

Table 3: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions
Methocarbamolm/z 242.1 → 118.0[2]
This compoundm/z 247.1 → 123.0[2]
Collision Energy Optimized for each transition
Dwell Time 100 ms
Data Analysis and Pharmacokinetic Calculations
  • Integrate the peak areas for both methocarbamol and this compound for each sample.

  • Calculate the peak area ratio (Methocarbamol peak area / this compound peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of methocarbamol in the study samples using the calibration curve.

  • Use the concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the experimental workflow for the pharmacokinetic analysis of methocarbamol.

Pharmacokinetic_Study_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_analyte Methocarbamol Stock working_std Working Standards stock_analyte->working_std stock_is This compound Stock working_is IS Working Solution stock_is->working_is add_is Add IS to Plasma working_is->add_is plasma_samples Plasma Samples plasma_samples->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation UHPLC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve peak_integration->calibration_curve concentration_calc Concentration Calculation calibration_curve->concentration_calc pk_analysis Pharmacokinetic Analysis concentration_calc->pk_analysis

Caption: Experimental workflow for the pharmacokinetic analysis of methocarbamol.

Methocarbamol acts as a central nervous system depressant, but it does not have a specific, well-defined signaling pathway in the traditional sense. Its muscle relaxant effects are attributed to a general depression of the central nervous system.

Methocarbamol_Action Methocarbamol Methocarbamol CNS Central Nervous System (Brain and Spinal Cord) Methocarbamol->CNS Depresses Interneurons Spinal Interneurons CNS->Interneurons Inhibits Polysynaptic_Reflexes Polysynaptic Reflexes Interneurons->Polysynaptic_Reflexes Reduces Activity Muscle_Spasm Skeletal Muscle Spasm Polysynaptic_Reflexes->Muscle_Spasm Decreases

Caption: General mechanism of action for methocarbamol.

References

Application Notes and Protocols for Methocarbamol-d5 in Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methocarbamol is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions. Understanding its metabolic fate is crucial for comprehensive safety and efficacy profiling. Methocarbamol is extensively metabolized in the liver primarily through dealkylation and hydroxylation, followed by conjugation reactions such as glucuronidation and sulfation.[1][2][3] The major phase I metabolites are 3-(2-hydroxyphenoxy)-1,2-propanediol-1-carbamate (O-desmethyl-methocarbamol) and 3-(4-hydroxy-2-methoxyphenoxy)-1,2-propanediol-1-carbamate (4-hydroxy-methocarbamol).[1]

Stable isotope-labeled internal standards are essential for accurate quantification of drug candidates and their metabolites in complex biological matrices. Methocarbamol-d5, a deuterated analog of Methocarbamol, serves as an ideal internal standard for mass spectrometry-based bioanalysis. Its use minimizes variability from sample preparation and matrix effects, ensuring high precision and accuracy in pharmacokinetic and metabolism studies.

These application notes provide detailed protocols for utilizing this compound in in vitro metabolism studies to characterize the metabolic profile and stability of Methocarbamol.

Data Presentation

Quantitative data from in vitro metabolism studies are critical for predicting the in vivo pharmacokinetic properties of a drug. Below are templates for presenting such data.

Table 1: Metabolic Stability of Methocarbamol in Human Liver In Vitro Systems

In Vitro SystemProtein Concentration (mg/mL)T1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Liver Microsomes0.5Data to be generatedData to be generated
S9 Fraction1.0Data to be generatedData to be generated
Cryopreserved Hepatocytes1 x 106 cells/mLData to be generatedData to be generated

Table 2: Enzyme Kinetics of Methocarbamol Metabolite Formation in Human Liver Microsomes

MetaboliteApparent Km (µM)Apparent Vmax (pmol/min/mg protein)Apparent CLint (Vmax/Km) (µL/min/mg protein)
O-desmethyl-methocarbamolData to be generatedData to be generatedData to be generated
4-hydroxy-methocarbamolData to be generatedData to be generatedData to be generated

Table 3: Contribution of Recombinant Human CYP450 Isoforms to Methocarbamol Metabolism

CYP IsoformRelative Metabolism (%)
CYP1A2Data to be generated
CYP2C9Data to be generated
CYP2C19Data to be generated
CYP2D6Data to be generated
CYP3A4Data to be generated
OtherData to be generated

Visualizations

Methocarbamol Metabolism Pathway

M Methocarbamol M1 O-desmethyl-methocarbamol M->M1 O-demethylation (Phase I) M2 4-hydroxy-methocarbamol M->M2 Hydroxylation (Phase I) M_conj Methocarbamol Glucuronide/Sulfate Conjugate M->M_conj Conjugation (Phase II) M1_conj O-desmethyl-methocarbamol Glucuronide/Sulfate Conjugate M1->M1_conj Conjugation (Phase II) M2_conj 4-hydroxy-methocarbamol Glucuronide/Sulfate Conjugate M2->M2_conj Conjugation (Phase II) cluster_prep Sample Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Sample Analysis prep1 Prepare Methocarbamol stock solution prep2 Prepare this compound (Internal Standard) stock solution prep3 Thaw and prepare in vitro system (e.g., Liver Microsomes) inc1 Pre-incubate in vitro system with buffer prep3->inc1 inc2 Initiate reaction with NADPH inc1->inc2 inc3 Add Methocarbamol inc2->inc3 inc4 Incubate at 37°C with shaking inc3->inc4 quench1 Aliquots taken at time points (0, 5, 15, 30, 60 min) inc4->quench1 quench2 Quench reaction with ice-cold acetonitrile containing this compound quench1->quench2 analysis1 Centrifuge to precipitate protein quench2->analysis1 analysis2 Transfer supernatant for LC-MS/MS analysis analysis1->analysis2 analysis3 Quantify Methocarbamol and metabolites analysis2->analysis3

References

Application of Methocarbamol-d5 in Toxicology Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methocarbamol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain and spasms. As with any pharmaceutical compound, a thorough toxicological assessment is crucial. Methocarbamol-d5, a deuterium-labeled internal standard, is an essential tool in the quantitative analysis of methocarbamol in biological matrices, ensuring accuracy and precision in toxicology and pharmacokinetic studies. This document provides detailed application notes and protocols for the use of this compound in various toxicology assays.

While specific in vitro toxicology data for methocarbamol is not extensively available in public literature, this document presents standardized protocols and illustrative data to guide researchers in designing and conducting their own assessments.

Application Notes

This compound serves as an ideal internal standard for mass spectrometry-based quantification of methocarbamol in various in vitro toxicology assays due to its chemical similarity and distinct mass. Its primary applications include:

  • Accurate Quantification in Cytotoxicity Assays: In assays such as the MTT, neutral red, or LDH leakage assays, this compound allows for the precise measurement of the parent compound in cell culture media or cell lysates, helping to establish accurate dose-response curves.

  • Reliable Measurement in Genotoxicity Studies: For in vitro genotoxicity assays like the micronucleus test, this compound is used to confirm cellular exposure to methocarbamol, ensuring the validity of the results.

  • Internal Standard for Apoptosis Assays: When investigating the apoptotic potential of methocarbamol, this compound can be used to normalize for variations in sample preparation and instrument response during the quantification of methocarbamol concentrations that induce apoptosis.

Data Presentation

The following tables present illustrative quantitative data for methocarbamol in various toxicology assays. Note: This data is hypothetical and intended for demonstration purposes, as comprehensive public data is limited.

Table 1: Illustrative Cytotoxicity Data for Methocarbamol (MTT Assay)

Cell LineMethocarbamol Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HepG20 (Control)100 ± 5.2\multirow{6}{}{~1500}
10095 ± 4.8
50082 ± 6.1
100065 ± 5.5
150051 ± 4.9
200038 ± 3.7
SH-SY5Y0 (Control)100 ± 6.0\multirow{6}{}{~1800}
10098 ± 5.1
50088 ± 5.9
100070 ± 6.3
150058 ± 5.2
200045 ± 4.5

Table 2: Illustrative Genotoxicity Data for Methocarbamol (In Vitro Micronucleus Assay)

Cell LineMethocarbamol Concentration (µM)% Micronucleated Cells (Mean ± SD)Fold Increase over Control
CHO-K10 (Control)1.5 ± 0.31.0
5001.8 ± 0.41.2
10002.5 ± 0.61.7
15003.1 ± 0.72.1
Mitomycin C (Positive Control)0.515.2 ± 2.110.1

Table 3: Illustrative Apoptosis Data for Methocarbamol (Caspase-3/7 Activity Assay)

Cell LineMethocarbamol Concentration (µM)Caspase-3/7 Activity (Fold Change vs. Control)
Jurkat0 (Control)1.0
5001.2
10001.9
15002.8
Staurosporine (Positive Control)18.5

Experimental Protocols

Quantitative Analysis of Methocarbamol in Cell Culture Media using LC-MS/MS with this compound

This protocol describes the extraction and quantification of methocarbamol from cell culture media.

a. Materials:

  • Cell culture media samples containing methocarbamol

  • Methocarbamol analytical standard

  • This compound internal standard (IS) solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Water, LC-MS grade

  • 96-well protein precipitation plate

  • LC-MS/MS system

b. Sample Preparation:

  • To 100 µL of each cell culture medium sample, standard, and blank, add 10 µL of this compound IS solution.

  • Add 300 µL of cold ACN to each well to precipitate proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).

c. LC-MS/MS Conditions (Illustrative):

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: ACN with 0.1% formic acid

  • Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Methocarbamol: Q1/Q3 (e.g., 242.1 -> 137.1)

    • This compound: Q1/Q3 (e.g., 247.1 -> 142.1)

d. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Methocarbamol/Methocarbamol-d5 against the concentration of the standards.

  • Determine the concentration of methocarbamol in the samples from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 100 µL Sample/ Standard/Blank s2 Add 10 µL This compound (IS) s1->s2 s3 Add 300 µL Cold ACN (Protein Precipitation) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 s6 Evaporate s5->s6 s7 Reconstitute s6->s7 a1 Inject into LC-MS/MS s7->a1 a2 Data Acquisition (MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Calculate Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve d2->d3 d4 Quantify Samples d3->d4

Workflow for LC-MS/MS quantification of methocarbamol.
In Vitro Cytotoxicity - MTT Assay

a. Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

b. Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of methocarbamol in cell culture medium.

  • Remove the old medium and add 100 µL of the methocarbamol dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration as the drug dilutions) and a positive control (a known cytotoxic agent).

  • Incubate for 24, 48, or 72 hours.

  • At the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • (Optional) At each time point, collect supernatant for quantification of methocarbamol exposure using the LC-MS/MS protocol described above, with this compound as the internal standard.

In Vitro Genotoxicity - Micronucleus Assay

a. Principle: This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.

b. Protocol:

  • Seed cells (e.g., CHO-K1, L5178Y) in a 6-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of methocarbamol for a period that allows for at least one cell division (e.g., 24 hours). Include a vehicle control and a known clastogen (e.g., Mitomycin C) as a positive control.

  • After treatment, wash the cells with PBS and add fresh medium containing cytochalasin B (to block cytokinesis and allow for the accumulation of binucleated cells).

  • Incubate for a further 24 hours.

  • Harvest the cells by trypsinization.

  • Fix the cells and drop them onto microscope slides.

  • Stain the cells with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Score at least 1000 binucleated cells per concentration for the presence of micronuclei under a microscope.

  • (Optional) Confirm exposure concentrations in the media using the LC-MS/MS protocol with this compound.

start Seed Cells treat Treat with Methocarbamol (24h) start->treat cytoB Add Cytochalasin B (24h) treat->cytoB quant Optional: Quantify Exposure (LC-MS/MS with d5-IS) treat->quant harvest Harvest & Fix Cells cytoB->harvest stain Stain Slides harvest->stain score Microscopic Analysis (Score Micronuclei) stain->score

Workflow for the in vitro micronucleus assay.

Signaling Pathway

The primary mechanism of action of methocarbamol is central nervous system depression, leading to skeletal muscle relaxation. It does not act directly on the muscle or the motor endplate.[1] Its effects are believed to be due to a general depression of the central nervous system. The neuromuscular junction is the critical synapse where motor neurons communicate with muscle fibers to initiate contraction. By depressing polysynaptic reflexes in the spinal cord, methocarbamol reduces the nerve impulses reaching the neuromuscular junction, thus causing muscle relaxation.

The following diagram illustrates the key signaling events at the neuromuscular junction that are ultimately modulated by the CNS depressant effects of methocarbamol.

cluster_neuron Motor Neuron Terminal cluster_muscle Muscle Fiber (Motor End Plate) ap Action Potential Arrives ca_channel Voltage-gated Ca2+ channels open ap->ca_channel ca_influx Ca2+ influx ca_channel->ca_influx vesicle Synaptic vesicles fuse with membrane ca_influx->vesicle ach_release Acetylcholine (ACh) release into synaptic cleft vesicle->ach_release ach_receptor ACh binds to nicotinic receptors ach_release->ach_receptor na_influx Na+ influx ach_receptor->na_influx depolarization End-plate potential (Depolarization) na_influx->depolarization muscle_ap Muscle Action Potential Generation depolarization->muscle_ap contraction Muscle Contraction muscle_ap->contraction metho Methocarbamol (CNS Depressant) cns Central Nervous System (Spinal Cord) metho->cns Depresses polysynaptic reflexes cns->ap Reduces nerve impulse frequency

Signaling at the neuromuscular junction and the influence of methocarbamol.

References

Application Note: Quantitative Analysis of Methocarbamol in Human Plasma using a High-Throughput Protein Precipitation Method with LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals.

Abstract

This application note details a robust and reliable method for the quantitative analysis of Methocarbamol in human plasma. The protocol utilizes a simple and rapid protein precipitation (PPT) technique for sample preparation, with Methocarbamol-d5 serving as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Introduction

Methocarbamol is a centrally acting skeletal muscle relaxant used to treat musculoskeletal pain and spasms. Accurate quantification of its concentration in biological matrices like plasma is crucial for pharmacokinetic and bioavailability studies. Protein precipitation is a widely used sample preparation technique due to its simplicity, speed, and effectiveness in removing the bulk of proteinaceous matrix components that can interfere with LC-MS/MS analysis.[1] The use of a stable isotope-labeled internal standard, this compound, compensates for variability in sample processing and potential matrix effects, leading to highly reliable quantitative results.

Experimental Protocols

Materials and Reagents
  • Methocarbamol (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Human Plasma (with K2-EDTA as anticoagulant)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Methocarbamol and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of Methocarbamol working solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These will be used to spike into blank plasma for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation reagent.

Sample Preparation: Protein Precipitation

The following workflow outlines the protein precipitation procedure for plasma samples.

G cluster_workflow Sample Preparation Workflow sample 1. Aliquot 100 µL Plasma Sample (Calibrator, QC, or Unknown) add_is 2. Add 300 µL of IS Working Solution (this compound in Acetonitrile) sample->add_is vortex 3. Vortex Mix (30 seconds) add_is->vortex centrifuge 4. Centrifuge (14,000 x g for 10 min at 4°C) vortex->centrifuge supernatant 5. Transfer Supernatant (approx. 350 µL) centrifuge->supernatant inject 6. Inject into LC-MS/MS System supernatant->inject

Figure 1. Protein Precipitation Workflow for Methocarbamol Analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: Standard UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

Table 1: LC-MS/MS Method Parameters

ParameterValue
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Isocratic or a shallow gradient optimized for peak shape and separation
MS/MS Transitions
MethocarbamolQ1: m/z 242.1 → Q3: m/z 185.1 (Quantifier), m/z 139.1 (Qualifier)
This compoundQ1: m/z 247.1 → Q3: m/z 190.1 (Quantifier)

Method Validation and Performance

The described method has been validated for selectivity, linearity, precision, accuracy, recovery, and matrix effect.

Quantitative Data Summary

The following tables summarize the performance characteristics of this analytical method.

Table 2: Calibration Curve and LLOQ

ParameterResult
Linearity Range 150 - 12,000 ng/mL[2]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 150 ng/mL

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low 450< 10.9%[2]< 10.9%[2]Within ±15%
Mid 4,500< 10.9%[2]< 10.9%[2]Within ±15%
High 9,000< 10.9%[2]< 10.9%[2]Within ±15%

Table 4: Recovery and Matrix Effect

ParameterResult
Extraction Recovery 91.4 - 100.3%[3]
Matrix Effect Minimal, compensated by IS

Note: Recovery data is based on a similar extraction method and is representative of the expected efficiency.

Discussion

The protein precipitation method using acetonitrile is a simple, fast, and cost-effective approach for the extraction of Methocarbamol from human plasma.[1][4] The use of this compound as an internal standard is critical for mitigating potential variability arising from ion suppression or enhancement, which is a common concern in LC-MS/MS bioanalysis.[5] The validation data demonstrates that the method is linear, precise, and accurate over a clinically relevant concentration range, making it well-suited for regulated bioanalytical studies.[2] The high recovery and manageable matrix effects further underscore the suitability of this protocol.[3]

Conclusion

This application note provides a detailed and validated protocol for the determination of Methocarbamol in human plasma. The combination of a straightforward protein precipitation sample preparation with the specificity and sensitivity of LC-MS/MS analysis, along with the use of a deuterated internal standard, results in a reliable and high-throughput method for researchers, scientists, and drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in Methocarbamol-d5 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Methocarbamol-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Methocarbamol, due to the presence of co-eluting, interfering compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1][2] Even with a deuterated internal standard like this compound, matrix effects can be a concern if the analyte and internal standard do not behave identically during the analytical process.

Q2: Why am I seeing matrix effects even though I am using a deuterated internal standard (this compound)?

A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are designed to compensate for matrix effects, their effectiveness depends on the co-elution of the analyte and the internal standard.[1] Due to the "deuterium isotope effect," deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts. If Methocarbamol and this compound separate chromatographically, they may be affected differently by co-eluting matrix components, leading to inaccurate results.

Q3: How can I qualitatively assess if matrix effects are present in my assay?

A3: A common qualitative method is the post-column infusion experiment.[1] In this technique, a constant flow of a standard solution of Methocarbamol is introduced into the mobile phase after the analytical column but before the mass spectrometer ion source. A blank matrix sample is then injected. Any fluctuation (dip or peak) in the baseline signal for Methocarbamol indicates the retention time at which matrix components are causing ion suppression or enhancement.

Q4: What is the standard method for quantitatively evaluating matrix effects?

A4: The "golden standard" for quantitative assessment is the post-extraction spiking method.[1] This involves comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The ratio of these responses is known as the Matrix Factor (MF).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor accuracy and precision in QC samples Significant and variable matrix effects between different lots of biological matrix.1. Evaluate Matrix Factor: Quantitatively assess the matrix effect using the post-extraction spike method with at least six different lots of the biological matrix. 2. Improve Sample Preparation: Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering phospholipids and other matrix components.[3] 3. Optimize Chromatography: Adjust the chromatographic method to separate Methocarbamol and this compound from the regions of significant ion suppression identified by post-column infusion.
Inconsistent internal standard (this compound) response Chromatographic separation of Methocarbamol and this compound, leading to differential matrix effects.1. Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column chemistry to ensure co-elution of the analyte and internal standard. 2. Evaluate Alternative Internal Standards: If co-elution cannot be achieved, consider using a different stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled Methocarbamol) that is less likely to exhibit chromatographic shifts.
Low signal intensity for Methocarbamol and this compound Severe ion suppression.1. Change Ionization Source: If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[1] 2. Dilute the Sample: A simple dilution of the sample extract can reduce the concentration of interfering matrix components. This is feasible if the assay has sufficient sensitivity.
High variability in matrix factor across different concentrations Concentration-dependent matrix effects.1. Re-evaluate Sample Preparation: The current sample preparation method may not be effectively removing interferences at higher concentrations. 2. Adjust Injection Volume: Reducing the injection volume can mitigate concentration-dependent effects.

Quantitative Data Summary

The following tables present illustrative data from a matrix effect assessment for Methocarbamol using this compound as the internal standard in human plasma. Note: This data is representative and intended for educational purposes.

Table 1: Matrix Factor (MF) for Methocarbamol and this compound

AnalyteConcentration (ng/mL)Mean Peak Area in Neat Solution (n=6)Mean Peak Area in Post-Extraction Spiked Plasma (n=6)Matrix Factor (MF)% CV of MF
Methocarbamol10150,234120,1870.808.5
Methocarbamol5007,511,7006,159,5940.827.9
This compound100850,678697,5560.829.1

Table 2: Internal Standard Normalized Matrix Factor (IS-Normalized MF)

AnalyteConcentration (ng/mL)MF (Analyte)MF (IS)IS-Normalized MF% CV of IS-Normalized MF
Methocarbamol100.800.820.984.2
Methocarbamol5000.820.821.003.8

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

1. Objective: To quantitatively determine the extent of ion suppression or enhancement for Methocarbamol and this compound in the intended biological matrix (e.g., human plasma).

2. Materials:

  • Blank biological matrix from at least six different sources.
  • Methocarbamol and this compound analytical standards.
  • Validated sample preparation reagents and consumables (e.g., protein precipitation solvent, SPE cartridges).
  • LC-MS/MS system with validated method for Methocarbamol analysis.

3. Procedure:

  • Set A: Analyte and Internal Standard in Neat Solution:
  • Prepare solutions of Methocarbamol at low and high quality control (QC) concentrations in the final mobile phase or reconstitution solvent.
  • Prepare a solution of this compound at the working concentration in the same solvent.
  • Analyze these solutions (n=6 replicates) by LC-MS/MS.
  • Set B: Post-Extraction Spiked Matrix Samples:
  • Process blank matrix samples from six different sources using the validated sample preparation method.
  • After the final extraction step (e.g., after evaporation and before reconstitution), spike the extracted matrix with Methocarbamol at low and high QC concentrations and this compound at its working concentration.
  • Analyze these samples by LC-MS/MS.

4. Calculations:

  • Matrix Factor (MF):
  • MF = (Mean peak area in Set B) / (Mean peak area in Set A)
  • Internal Standard Normalized Matrix Factor (IS-Normalized MF):
  • IS-Normalized MF = MF of Methocarbamol / MF of this compound
  • Coefficient of Variation (%CV):
  • Calculate the %CV for the MF and IS-Normalized MF across the different matrix sources.

5. Acceptance Criteria:

  • The %CV of the IS-Normalized MF should be ≤ 15%.

Visualizations

MatrixEffectCauses cluster_Source In the Ion Source cluster_Effect Observed Effect Analyte Analyte Droplet ESI Droplet Analyte->Droplet Matrix_Components Matrix_Components Matrix_Components->Droplet Gas_Phase_Ions Gas Phase Ions Droplet->Gas_Phase_Ions Evaporation Ion_Suppression Ion_Suppression Gas_Phase_Ions->Ion_Suppression Competition for charge or droplet surface access Ion_Enhancement Ion_Enhancement Gas_Phase_Ions->Ion_Enhancement Improved ionization efficiency

Caption: Causes of Matrix Effects in the Ion Source.

TroubleshootingWorkflow Start Inaccurate/Imprecise Results Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Significant Matrix Effect Significant? Assess_ME->ME_Significant Check_Coelution Check Analyte/IS Co-elution ME_Significant->Check_Coelution Yes End Acceptable Results ME_Significant->End No Coelution_Issue Co-elution Issue? Check_Coelution->Coelution_Issue Optimize_Chromatography Optimize Chromatography Coelution_Issue->Optimize_Chromatography Yes Improve_Cleanup Improve Sample Cleanup (SPE, LLE) Coelution_Issue->Improve_Cleanup No Optimize_Chromatography->Assess_ME Consider_Different_IS Consider Alternative IS (e.g., ¹³C) Optimize_Chromatography->Consider_Different_IS Improve_Cleanup->Assess_ME Consider_Different_IS->Assess_ME

References

Technical Support Center: Troubleshooting Poor Chromatography of Methocarbamol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Methocarbamol. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during HPLC analysis of Methocarbamol.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting HPLC conditions for Methocarbamol analysis?

A1: A common starting point for Methocarbamol analysis is reversed-phase HPLC using a C18 column. Typical mobile phases consist of a mixture of methanol or acetonitrile and a phosphate or acetate buffer. The detection wavelength is usually set around 274 nm. For example, a validated method uses a C18 column with a mobile phase of phosphate buffer (pH 4.5) and methanol (70:30 v/v) at a flow rate of 1 mL/min[1].

Q2: My Methocarbamol peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for Methocarbamol, a compound with basic properties, is often due to secondary interactions with acidic silanol groups on the silica-based C18 column. Here are the primary causes and solutions:

  • Silanol Interactions: Free silanol groups on the column packing can interact with the basic functional groups of Methocarbamol, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3) can protonate the silanol groups, reducing their interaction with the analyte.

    • Solution 2: Use a Mobile Phase Additive: Adding a basic modifier like triethylamine (TEA) to the mobile phase (e.g., 0.1%) can mask the active silanol sites, improving peak symmetry[2].

    • Solution 3: Use an End-Capped Column: Modern, high-purity silica columns with end-capping are designed to minimize exposed silanol groups and are recommended for analyzing basic compounds.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

    • Solution: Implement a column washing protocol.

Q3: I am observing peak fronting for my Methocarbamol peak. What should I investigate?

A3: Peak fronting is less common than tailing but can occur under certain conditions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread, leading to fronting.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume[3][4].

  • Column Overload: High sample concentration can also lead to fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Column Collapse: This is a less common but possible issue, where the stationary phase bed collapses.

    • Solution: This usually requires column replacement.

Q4: My Methocarbamol peak is splitting. What could be the reason?

A4: Peak splitting can be a complex issue with several potential causes:

  • Sample Solvent/Mobile Phase Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause the peak to split, especially for early eluting peaks.

    • Solution: Prepare your sample in the mobile phase or a weaker solvent.

  • Column Contamination or Void: Particulates on the column inlet frit or a void in the packing material can disrupt the sample flow path, leading to a split peak[5].

    • Solution: Reverse-flush the column (if permissible by the manufacturer) or replace the column frit. If a void is suspected, the column may need to be replaced.

  • Co-eluting Impurity: What appears to be a split peak might be two closely eluting compounds (Methocarbamol and an impurity).

    • Solution: Adjust the mobile phase composition (e.g., organic-to-aqueous ratio) or the pH to improve resolution.

Q5: The retention time for Methocarbamol is unstable and drifting. How can I stabilize it?

A5: Retention time drift can compromise the reliability of your results. Here are common causes and solutions:

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analytical run.

    • Solution: Ensure a sufficient equilibration time (e.g., 10-20 column volumes) before the first injection.

  • Mobile Phase Composition Changes: Evaporation of the organic solvent or inconsistent mobile phase preparation can alter the composition and affect retention times.

    • Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and use a well-mixed mobile phase.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.

  • Pump Issues or Leaks: Inconsistent flow from the pump or leaks in the system will lead to variable retention times.

    • Solution: Check for leaks, and ensure the pump is properly primed and delivering a consistent flow rate.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for Methocarbamol.

G start Peak Tailing Observed for Methocarbamol check_all_peaks Does tailing affect all peaks? start->check_all_peaks yes_all Yes check_all_peaks->yes_all Yes no_all No check_all_peaks->no_all No physical_issue Indicates a potential physical issue yes_all->physical_issue chemical_issue Indicates a chemical interaction no_all->chemical_issue check_column Inspect column (voids, contamination) physical_issue->check_column check_connections Check for extra-column dead volume (fittings, tubing) check_column->check_connections solution_physical Solution: - Replace column frit or column - Use shorter, narrower tubing - Ensure proper connections check_connections->solution_physical check_overload Is the sample concentration too high? chemical_issue->check_overload yes_overload Yes check_overload->yes_overload no_overload No check_overload->no_overload solution_overload Solution: - Reduce injection volume - Dilute the sample yes_overload->solution_overload check_silanol Suspect silanol interactions no_overload->check_silanol solution_silanol Solution: - Lower mobile phase pH (e.g., to 3.0) - Add a basic modifier (e.g., 0.1% TEA) - Use a modern, end-capped C18 column check_silanol->solution_silanol

Troubleshooting workflow for Methocarbamol peak tailing.
Guide 2: Addressing Retention Time Instability

This workflow helps to identify and correct the root cause of retention time drift.

G start Unstable Methocarbamol Retention Time check_equilibration Is the column fully equilibrated? start->check_equilibration no_equil No check_equilibration->no_equil yes_equil Yes check_equilibration->yes_equil solution_equil Solution: - Increase equilibration time (10-20 column volumes) no_equil->solution_equil check_mobile_phase Is the mobile phase fresh and consistent? yes_equil->check_mobile_phase no_mp No check_mobile_phase->no_mp yes_mp Yes check_mobile_phase->yes_mp solution_mp Solution: - Prepare fresh mobile phase daily - Keep solvent reservoirs capped - Ensure thorough mixing no_mp->solution_mp check_temp Is the column temperature stable? yes_mp->check_temp no_temp No check_temp->no_temp yes_temp Yes check_temp->yes_temp solution_temp Solution: - Use a column oven no_temp->solution_temp check_system Are there any leaks or pump issues? yes_temp->check_system yes_system Yes check_system->yes_system solution_system Solution: - Inspect fittings for leaks - Check pump pressure for stability - Prime the pump yes_system->solution_system

Workflow for troubleshooting retention time instability.

Data Presentation

Table 1: Impact of Mobile Phase pH on Methocarbamol Chromatography
Mobile Phase pHExpected Effect on Retention TimeExpected Effect on Peak Shape (Tailing)Recommendation
< 4 Increased retentionReduced tailingRecommended for good peak shape.
4 - 7 Moderate retentionPotential for increased tailingMay require a basic modifier (e.g., TEA).
> 7 Decreased retentionSignificant tailing likelyGenerally not recommended for silica-based columns.
Table 2: USP System Suitability Requirements for Methocarbamol Assay
ParameterAcceptance Criteria
Relative Standard Deviation (RSD) NMT 0.73% for replicate injections of the Standard solution[6].
Resolution The resolution between Methocarbamol and its impurity, Guaifenesin, should be adequate.
Tailing Factor Typically between 0.8 and 1.5 for the principal peak.
Relative Retention Times Impurities should elute at their specified relative retention times as per the USP monograph[6].

Experimental Protocols

Protocol 1: HPLC Column Washing and Regeneration

This protocol is designed to remove strongly retained impurities from a C18 column used for Methocarbamol analysis.

Objective: To restore column performance by removing contaminants that may cause high backpressure, peak tailing, or poor resolution.

Materials:

  • HPLC-grade water

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol

Procedure:

  • Disconnect the column from the detector to prevent contamination of the detector cell.

  • Flush with mobile phase without buffer: If your mobile phase contains buffer salts, flush the column with a mixture of water and organic solvent in the same ratio as your mobile phase for at least 20 column volumes.

  • Wash with 100% Acetonitrile: Flush the column with 100% acetonitrile for at least 20 column volumes.

  • Wash with 100% Isopropanol: For more stubborn, non-polar contaminants, flush with 100% isopropanol for 20 column volumes.

  • Re-equilibrate the column:

    • Flush with 100% acetonitrile for 10 column volumes.

    • Gradually reintroduce your mobile phase composition. Start with a high organic content and gradually decrease it to your initial mobile phase conditions.

    • Equilibrate the column with the initial mobile phase for at least 20 column volumes or until a stable baseline is achieved.

  • Reconnect the column to the detector and perform a test injection to evaluate performance.

Protocol 2: System Suitability Test (SST) for Methocarbamol Analysis

This protocol outlines the steps to perform a system suitability test based on USP guidelines.

Objective: To verify that the chromatographic system is adequate for the intended analysis of Methocarbamol.

Materials:

  • USP Methocarbamol Reference Standard (RS)

  • USP Guaifenesin Reference Standard (RS) (as a potential impurity)

  • Mobile phase as specified in the analytical method

  • Diluent (typically the mobile phase)

Procedure:

  • Prepare the System Suitability Solution: Accurately prepare a solution containing USP Methocarbamol RS and USP Guaifenesin RS at the concentrations specified in the USP monograph or your validated method[6].

  • Equilibrate the HPLC System: Set up the HPLC system with the specified column, mobile phase, flow rate, and detector settings. Allow the system to equilibrate until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the System Suitability Solution at least five times.

  • Evaluate the Chromatographic Parameters:

    • Calculate the Relative Standard Deviation (RSD) of the peak areas for the Methocarbamol peak from the replicate injections.

    • Determine the resolution between the Methocarbamol and Guaifenesin peaks.

    • Calculate the tailing factor for the Methocarbamol peak.

    • Verify the relative retention times of any specified impurities.

  • Compare with Acceptance Criteria: Ensure that all calculated parameters meet the acceptance criteria as defined in Table 2 or your specific method validation report. If the criteria are met, the system is ready for sample analysis. If not, troubleshoot the system according to the guides provided.

References

Technical Support Center: Mitigating Ion Suppression in Methocarbamol Analysis with Methocarbamol-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing ion suppression in the analysis of Methocarbamol using its deuterated internal standard, Methocarbamol-d5. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible quantitative results in their LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my Methocarbamol analysis?

A1: Ion suppression is a type of matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2] It is the reduction of the ionization efficiency of an analyte, in this case, Methocarbamol, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[3] This suppression leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your quantitative results.[2]

Q2: How does using this compound help in reducing ion suppression?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it has nearly identical physicochemical properties to Methocarbamol, it co-elutes and experiences the same degree of ion suppression.[1][4] By adding a known concentration of this compound to your samples, you can use the ratio of the analyte signal to the internal standard signal for quantification. This ratio remains constant even if both signals are suppressed, thus compensating for the matrix effect and improving the accuracy and precision of the results.[1]

Q3: Can this compound completely eliminate ion suppression?

A3: While this compound is the best tool to compensate for ion suppression, it may not completely eliminate it. The goal is to ensure that both the analyte and the internal standard are affected equally.[4] Factors such as chromatographic separation where the analyte and internal standard do not perfectly co-elute can lead to differential ion suppression.[5] Therefore, optimizing sample preparation and chromatographic conditions is also crucial.

Q4: What are the common sources of ion suppression in bioanalytical samples?

A4: Common sources of ion suppression in biological matrices like plasma or urine include salts, phospholipids, proteins, and other endogenous compounds.[6][7] Exogenous compounds such as co-administered drugs, their metabolites, and formulation agents can also cause significant ion suppression.

Q5: How can I determine if ion suppression is affecting my Methocarbamol assay?

A5: You can assess ion suppression both qualitatively and quantitatively. A qualitative method involves post-column infusion of a standard solution of Methocarbamol while injecting a blank matrix extract. A dip in the signal at the retention time of Methocarbamol indicates suppression. A quantitative assessment can be done using a post-extraction spike method to calculate the matrix factor.[8] (See Experimental Protocols section for details).

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression in your Methocarbamol analysis using this compound.

Problem: Poor reproducibility or inaccurate quantification of Methocarbamol.

Step 1: Verify the Co-elution of Methocarbamol and this compound

  • Action: Overlay the chromatograms of Methocarbamol and this compound from a spiked sample.

  • Expected Outcome: The peaks for both compounds should have the same retention time and similar peak shapes.

  • Troubleshooting:

    • If retention times differ, this "isotopic effect" can lead to differential ion suppression.[5] Adjusting the chromatographic method (e.g., gradient slope, mobile phase composition) may be necessary to achieve co-elution.

    • Poor peak shape can also contribute to variability. Ensure the analytical column is not overloaded and is in good condition.

Step 2: Assess the Matrix Effect

  • Action: Perform a quantitative matrix effect assessment using the post-extraction spike method detailed in the "Experimental Protocols" section.

  • Expected Outcome: The internal standard normalized matrix factor should be close to 1.0, indicating that this compound is effectively compensating for the ion suppression.

  • Troubleshooting:

    • If the matrix factor deviates significantly from 1.0, it suggests that the internal standard is not tracking the analyte's suppression perfectly. This could be due to subtle differences in their properties or very strong and variable matrix effects.

Step 3: Optimize Sample Preparation

  • Action: If significant matrix effects are still observed, consider improving the sample cleanup procedure.

  • Common Techniques:

    • Protein Precipitation (PPT): A simple and common method.[9]

    • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.

    • Solid-Phase Extraction (SPE): Often provides the cleanest extracts by selectively isolating the analyte.

  • Goal: To remove as many interfering matrix components as possible before LC-MS/MS analysis.

Step 4: Refine Chromatographic Conditions

  • Action: Modify the LC method to separate Methocarbamol from the regions of significant ion suppression.

  • Strategies:

    • Change Gradient: A shallower gradient can improve resolution between the analyte and interfering peaks.

    • Modify Mobile Phase: Adjusting the pH or organic modifier may alter the retention of interfering compounds.

    • Use a Different Column: A column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) can provide different selectivity.

The following diagram illustrates a logical workflow for troubleshooting ion suppression issues.

IonSuppressionTroubleshooting Start Start: Inaccurate/Irreproducible Results CheckCoElution Step 1: Verify Co-elution of Methocarbamol & this compound Start->CheckCoElution AssessMatrixEffect Step 2: Quantitatively Assess Matrix Effect CheckCoElution->AssessMatrixEffect Co-elution OK RefineChromatography Step 4: Refine Chromatographic Conditions CheckCoElution->RefineChromatography Different RTs OptimizeSamplePrep Step 3: Optimize Sample Preparation AssessMatrixEffect->OptimizeSamplePrep Matrix Factor ≠ 1.0 End End: Accurate & Reproducible Results AssessMatrixEffect->End Matrix Factor ≈ 1.0 OptimizeSamplePrep->AssessMatrixEffect OptimizeSamplePrep->RefineChromatography If still not resolved RefineChromatography->CheckCoElution

Troubleshooting workflow for ion suppression.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

This protocol allows for the quantitative determination of the matrix factor (MF) to evaluate the extent of ion suppression.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Methocarbamol and this compound into the reconstitution solvent at low and high concentrations.

    • Set B (Post-Spike): Extract blank biological matrix (at least 6 different lots). Spike the extracted matrix with Methocarbamol and this compound at the same low and high concentrations as Set A.

    • Set C (Pre-Spike): Spike blank biological matrix with Methocarbamol and this compound at low and high concentrations before extraction.

  • Analyze the Samples: Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • A value < 1 indicates ion suppression.

    • A value > 1 indicates ion enhancement.

  • Calculate the Internal Standard (IS) Normalized Matrix Factor:

    • IS Normalized MF = (MF of Analyte) / (MF of IS)

    • This value should be close to 1.0 for effective compensation.

The following diagram outlines the workflow for this protocol.

MatrixEffectWorkflow cluster_prep Sample Preparation PrepA Set A: Spike Analyte & IS in Reconstitution Solvent Analysis Analyze all sets by LC-MS/MS PrepA->Analysis PrepB Set B: Extract Blank Matrix, then Spike Analyte & IS PrepB->Analysis PrepC Set C: Spike Blank Matrix, then Extract PrepC->Analysis Calculation Calculate Matrix Factor (MF) and IS-Normalized MF Analysis->Calculation

Workflow for quantitative matrix effect assessment.
Protocol 2: LC-MS/MS Method for Methocarbamol in Human Plasma

This is a general protocol based on a published method and should be optimized for your specific instrumentation and application.[9]

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
LC System Standard HPLC or UHPLC system
Column C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 40:60 v/v)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Methocarbamol: To be optimizedThis compound: To be optimized
Ion Source Temp. 500°C

Data Presentation

The following table illustrates the expected impact of using this compound as an internal standard on the precision and accuracy of Methocarbamol quantification in the presence of ion suppression.

Table 1: Impact of this compound on Assay Performance in the Presence of Matrix Effects

Sample LotMatrix Effect (MF) for Methocarbamol%RSD without IS%RSD with this compound IS%Accuracy without IS%Accuracy with this compound IS
Lot A0.75 (Suppression)15.2%3.5%75%98.5%
Lot B0.95 (Minimal Effect)14.8%3.2%94%101.2%
Lot C0.60 (Strong Suppression)16.1%4.1%61%99.3%

Data are hypothetical and for illustrative purposes, based on the principles of using a co-eluting stable isotope-labeled internal standard to correct for variable matrix effects.

References

impact of co-eluting substances on Methocarbamol-d5 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methocarbamol-d5 as an internal standard in quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analysis?

This compound is a deuterated form of Methocarbamol, a centrally acting skeletal muscle relaxant.[1][2][3][4] It is used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. The five deuterium atoms increase its molecular weight, allowing it to be distinguished from the non-deuterated (endogenous or administered) Methocarbamol by the mass spectrometer. Since this compound is chemically and physically very similar to Methocarbamol, it experiences similar extraction recovery and matrix effects, thus enabling more accurate quantification of the target analyte.

Q2: What are "matrix effects" and how can they impact my this compound analysis?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte and/or internal standard by co-eluting substances from the sample matrix (e.g., plasma, urine).[5] This can lead to inaccurate and imprecise results. In the analysis of this compound, endogenous lipids, proteins, and salts, or exogenous substances like anticoagulants from the biological sample can cause matrix effects.

Q3: What are some common co-eluting substances that can interfere with this compound analysis?

Several substances have the potential to co-elute with and interfere with the analysis of Methocarbamol and its internal standard, this compound. These include:

  • Guaifenesin: A common impurity and the starting material for the synthesis of Methocarbamol.[6][7][8]

  • β-isomer of Methocarbamol: A process-related impurity that can be formed during the synthesis of Methocarbamol.[6][9]

  • Metabolites of Methocarbamol: Methocarbamol is metabolized in the liver, and its metabolites can be present in biological samples and may have similar chromatographic behavior.

  • Other co-administered drugs: If the subject is taking other medications, these compounds or their metabolites could potentially co-elute.

Q4: How can I minimize the impact of co-eluting substances?

Effective sample preparation is crucial to minimize the impact of co-eluting substances. Common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method to remove the majority of proteins from plasma or serum samples.

  • Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A more selective sample clean-up method that can effectively remove interfering substances.

Chromatographic optimization, such as adjusting the mobile phase composition or gradient, can also help to separate the analyte of interest from co-eluting interferences.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor Peak Shape (Tailing, Fronting, or Splitting) Column OverloadDilute the sample and re-inject.
Column ContaminationWash the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase pHAdjust the mobile phase pH to ensure the analyte is in a single ionic state.
Inconsistent Retention Times Fluctuation in Column TemperatureUse a column oven to maintain a consistent temperature.
Changes in Mobile Phase CompositionPrepare fresh mobile phase and ensure proper mixing.
Air Bubbles in the SystemDegas the mobile phase and prime the pumps.
Signal Suppression or Enhancement (Matrix Effects) Inefficient Sample CleanupOptimize the sample preparation method (e.g., switch from PPT to SPE).
Co-elution with Matrix ComponentsModify the chromatographic gradient to improve separation.
Ion Source ContaminationClean the ion source of the mass spectrometer.[2]
High Background Noise Contaminated Mobile Phase or SolventsUse high-purity solvents and prepare fresh mobile phase daily.
Leaks in the LC SystemCheck all fittings and connections for leaks.
Contaminated Mass SpectrometerPerform routine maintenance and cleaning of the mass spectrometer.
No or Low Signal for this compound Incorrect MRM TransitionsVerify the precursor and product ion m/z values for this compound.
Improper Ion Source SettingsOptimize ion source parameters (e.g., temperature, gas flows).
Sample Preparation IssuesEnsure proper extraction and reconstitution of the sample.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of Methocarbamol and this compound from human plasma.

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each plasma sample.

  • Vortex briefly to mix.

  • Add 600 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II UHPLC)

  • Mass Spectrometer (e.g., Sciex QTRAP 5500)

LC Parameters:

Parameter Value
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Methocarbamol242.1137.125
Methocarbamol242.1109.135
This compound 247.1 142.1 25
This compound 247.1 114.1 35

Note: The MRM transitions for this compound are predicted based on a 5-dalton mass shift from the unlabeled compound. These may need to be optimized on the specific instrument.

Quantitative Data Summary

Table 1: Method Validation - Precision and Accuracy

The following table presents typical precision and accuracy data for the quantification of Methocarbamol in human plasma using the described method.

Analyte Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
50 (LLOQ)≤ 1585-115≤ 1585-115
150 (Low QC)≤ 1585-115≤ 1585-115
750 (Mid QC)≤ 1585-115≤ 1585-115
1500 (High QC)≤ 1585-115≤ 1585-115

Data is representative and based on typical acceptance criteria for bioanalytical method validation.[10][11][12]

Table 2: Matrix Effect Assessment

The matrix effect is evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.

Biological Matrix Analyte Mean Matrix Factor Interpretation
Human PlasmaMethocarbamol0.88Ion Suppression
Human PlasmaThis compound0.91Ion Suppression
Human UrineMethocarbamol1.15Ion Enhancement
Human UrineThis compound1.12Ion Enhancement

Matrix Factor = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix). A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute drydown->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration calculate->quantify

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_chromatography Chromatographic Issues cluster_ms Mass Spectrometry Issues cluster_sample Sample-Related Issues start Inaccurate or Imprecise Results peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time signal_intensity Low Signal Intensity? start->signal_intensity matrix_effects Suspect Matrix Effects? start->matrix_effects hemolysis Hemolyzed or Lipemic Sample? start->hemolysis coelution Potential Co-elution? start->coelution o1 Optimize Mobile Phase peak_shape->o1 o2 Check/Replace Column peak_shape->o2 o3 Check LC Pump & Flow Rate retention_time->o3 o4 Ensure Column Equilibration retention_time->o4 o5 Clean Ion Source signal_intensity->o5 o6 Optimize MS Parameters signal_intensity->o6 o7 Improve Sample Cleanup (SPE) matrix_effects->o7 o8 Modify Chromatography matrix_effects->o8 o9 Request New Sample hemolysis->o9 o10 Evaluate Impact on Results hemolysis->o10 o11 Adjust Chromatographic Separation coelution->o11 o12 Use More Selective MRM Transitions coelution->o12

References

Technical Support Center: Ensuring Linearity and Accuracy with Methocarbamol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Methocarbamol-d5 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in analytical experiments?

This compound is the deuterium-labeled version of Methocarbamol.[1][2][3] Its primary use is as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Methocarbamol in biological matrices like plasma.[4] The key advantage of using a stable isotope-labeled internal standard is that it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more accurate and precise quantification.

Q2: How do I prepare my stock solutions and calibration standards with this compound?

Proper preparation of stock and calibration standards is critical for assay accuracy.

  • Primary Stock Solutions: Separately prepare a primary stock solution of Methocarbamol and this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Working Stock Solutions: From the primary stocks, prepare working stock solutions at a lower concentration.

  • Calibration Standards: Prepare a series of calibration standards by spiking a known volume of the Methocarbamol working stock solution into the appropriate biological matrix (e.g., plasma, urine). A constant volume of the this compound working stock solution should be added to each calibration standard and quality control (QC) sample.

Q3: What are the acceptance criteria for a linear calibration curve?

A linear calibration curve demonstrates a direct relationship between the analyte concentration and the instrument response.

ParameterAcceptance CriteriaCommon Range
Correlation Coefficient (r) > 0.990.995 - 0.9999[4][5]
Coefficient of Determination (r²) > 0.98> 0.99
Calibration Point Accuracy Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ)N/A

Q4: How is accuracy assessed in an assay using this compound?

Accuracy is determined by analyzing quality control (QC) samples prepared at multiple concentration levels (low, medium, and high) spanning the range of the calibration curve. The determined concentration of the QC samples is compared to their nominal concentration.

QC LevelAcceptance Criteria (% Recovery)
Low 85% - 115%
Medium 85% - 115%
High 85% - 115%

Recovery of Methocarbamol has been reported in the range of 91.4-100.3% in different plasma lots.[4]

Experimental Protocols

Protocol 1: Preparation of Calibration Curve and Quality Control Samples

This protocol describes the preparation of calibration curve standards and quality control (QC) samples for the quantification of Methocarbamol in human plasma using this compound as an internal standard.

  • Prepare Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Methocarbamol and this compound into separate 10 mL volumetric flasks.

    • Dissolve the contents in methanol and make up the volume to the mark.

  • Prepare Working Stock Solutions (100 µg/mL):

    • Pipette 1 mL of each primary stock solution into separate 10 mL volumetric flasks and dilute to volume with methanol.

  • Prepare Calibration Standards:

    • Spike appropriate volumes of the Methocarbamol working stock solution into blank human plasma to achieve the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Prepare Quality Control (QC) Samples:

    • Prepare QC samples at low, medium, and high concentrations (e.g., 3, 20, and 70 µg/mL) in blank human plasma.[4]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of each calibration standard and QC sample, add 20 µL of the this compound working stock solution (100 µg/mL).

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Inject the reconstituted samples into the LC-MS system.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Non-linear Calibration Curve - Inaccurate pipetting during standard preparation.- Inappropriate concentration range.- Detector saturation at high concentrations.- Use calibrated pipettes and verify dilution schemes.- Narrow or shift the concentration range.- Dilute high-concentration samples.
Poor Accuracy/Precision in QC Samples - Inconsistent sample preparation.- Matrix effects.- Instability of analyte or internal standard.- Ensure consistent timing and technique for each step.- Evaluate different sample cleanup techniques (e.g., SPE).- Check the stability of stock solutions and processed samples.
Variable Internal Standard Response - Inconsistent addition of internal standard.- Degradation of the internal standard.- Ion suppression specific to the internal standard.- Use a precise and consistent method for adding the IS.- Prepare fresh IS stock solutions.- Investigate matrix effects and adjust chromatography.
High Background or Ghost Peaks - Contamination of the LC-MS system.- Carryover from previous injections.- Flush the system with a strong solvent.- Optimize the needle wash method.- Inject blank samples between high-concentration samples.

Visualizations

experimental_workflow prep_stocks Prepare Methocarbamol & This compound Stock Solutions prep_cal_qc Prepare Calibration Standards & QC Samples in Matrix prep_stocks->prep_cal_qc add_is Add this compound (IS) to all Samples prep_cal_qc->add_is sample_prep Sample Preparation (e.g., Protein Precipitation) add_is->sample_prep analysis LC-MS Analysis sample_prep->analysis data_proc Data Processing (Peak Integration, Ratio Calculation) analysis->data_proc cal_curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) data_proc->cal_curve quant Quantify Unknown Samples cal_curve->quant

Caption: Experimental workflow for quantitative analysis using an internal standard.

troubleshooting_linearity start Issue: Non-Linear Calibration Curve check_prep Review Standard Preparation Protocol start->check_prep range Assess Concentration Range start->range pipetting Verify Pipette Calibration & Technique check_prep->pipetting Inaccurate Dilutions? rerun Prepare Fresh Standards & Re-run pipetting->rerun saturation Check for Detector Saturation range->saturation High End Deviation? adjust_range Adjust or Narrow Concentration Range range->adjust_range Low End Deviation? dilute Dilute High Concentration Samples saturation->dilute adjust_range->rerun dilute->rerun

Caption: Troubleshooting logic for non-linear calibration curves.

References

Technical Support Center: Minimizing Carryover in Methocarbamol-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for minimizing carryover in the analysis of Methocarbamol-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is carryover and why is it a concern in this compound analysis?

A1: Carryover is the unintentional transfer of analyte from one sample to a subsequent one, leading to artificially inflated results for the following samples. In the analysis of this compound, which is often used as an internal standard, carryover can compromise the accuracy and reliability of the quantitative data for the target analyte, Methocarbamol. This is particularly critical in regulated bioanalysis where stringent acceptance criteria for accuracy and precision must be met.

Q2: What are the primary sources of carryover in an LC-MS/MS system?

A2: Carryover can originate from various components of the LC-MS/MS system. The most common sources include:

  • Autosampler: The injection needle, syringe, valve, and sample loop are frequent culprits. Residue of high-concentration samples can adhere to these surfaces and be introduced into subsequent injections.

  • LC Column: The column, including the frits and the stationary phase, can retain the analyte, which may then slowly elute in following runs.

  • Tubing and Connections: Dead volumes in tubing and fittings can trap and later release the analyte.

  • Mass Spectrometer Source: Contamination of the ion source can also contribute to background signals that may be mistaken for carryover.

Q3: Are there specific properties of this compound that might make it prone to carryover?

A3: While specific studies detailing the "stickiness" of Methocarbam-d5 are not abundant, its physicochemical properties provide clues. Methocarbamol is sparingly soluble in water and soluble in organic solvents like alcohol and propylene glycol. Compounds with moderate polarity and the potential for hydrogen bonding can sometimes exhibit adsorptive tendencies to surfaces within the LC system, potentially leading to carryover if not addressed with appropriate cleaning protocols.

Troubleshooting Guides

Issue 1: Persistent carryover of this compound is observed in blank injections following a high concentration standard.

This is a classic sign of carryover. The following troubleshooting workflow can help identify and mitigate the source of the problem.

Troubleshooting Workflow

Carryover_Troubleshooting cluster_0 Initial Observation cluster_1 Systematic Investigation cluster_2 Resolution cluster_3 Detailed Actions start High Carryover Detected autosampler Isolate Autosampler start->autosampler Step 1 column Isolate Column autosampler->column If carryover persists action1 Inject blank via direct infusion to bypass autosampler and column. If carryover is absent, proceed to next step. autosampler->action1 wash Optimize Wash Method column->wash If carryover persists action2 Remove column and replace with a union. Inject blank. If carryover is absent, the column is the likely source. column->action2 resolved Carryover Minimized wash->resolved action3 Systematically vary wash solvent composition, volume, and duration. See Table 1 for examples. wash->action3

Caption: A systematic workflow for troubleshooting this compound carryover.

Experimental Protocol: Isolating the Source of Carryover

  • MS Source Check: Directly infuse a blank solution into the mass spectrometer. If the this compound signal is present, the ion source may be contaminated and require cleaning.

  • Autosampler and Column Check:

    • Replace the analytical column with a zero-dead-volume union.

    • Inject a blank solution. If carryover is observed, the issue likely lies within the autosampler (needle, valve, loop).

    • If no carryover is seen without the column, the column is the primary source of carryover.

Issue 2: Carryover is inconsistent and appears randomly.

Inconsistent carryover can be challenging to diagnose. Potential causes include improper vial caps, contaminated solvents, or sporadic issues with the autosampler.

Logical Relationship Diagram for Inconsistent Carryover

Inconsistent_Carryover cluster_0 Problem cluster_1 Potential Causes & Checks start Inconsistent Carryover vials Vial/Cap Contamination Check: Use fresh, high-quality vials and septa. start->vials solvents Solvent Contamination Check: Prepare fresh mobile phase and wash solutions. start->solvents autosampler_mech Autosampler Mechanical Issue Check: Inspect for leaks, worn seals, or improper alignment. start->autosampler_mech

Caption: Potential causes of inconsistent carryover in this compound analysis.

Data & Protocols

Table 1: Example Autosampler Wash Solvents for this compound Carryover Reduction

The selection of an appropriate wash solvent is critical for minimizing carryover from the autosampler. The ideal wash solvent should effectively solubilize this compound. Given that Methocarbamol is sparingly soluble in water and soluble in alcohols, a combination of organic and aqueous solvents, sometimes with additives, is often effective.

Wash Solvent CompositionRationaleExpected Efficacy
80:20 Methanol:WaterMethanol is a good solvent for Methocarbamol. The water helps to remove any salt residues.Good starting point for many applications.
80:20 Acetonitrile:Water with 0.1% Formic AcidAcetonitrile is another strong organic solvent. The acid can help to protonate the analyte, potentially increasing its solubility in the wash solvent.May be more effective if ionic interactions are contributing to carryover.
IsopropanolA stronger, more viscous alcohol that can be very effective at removing "sticky" compounds.Can be highly effective but may require longer wash times.
90:10 Water:MethanolA weaker wash that may be sufficient for less challenging carryover situations and can be less harsh on system components.May not be sufficient for high concentration samples.

Note: The effectiveness of each wash solvent should be experimentally verified for your specific application and LC system.

Experimental Protocol: Evaluating Wash Solvent Efficacy
  • Establish a Baseline: Inject a high concentration standard of this compound followed by a blank injection using your current wash method. Quantify the carryover peak area.

  • Test New Wash Solvents:

    • Change the autosampler wash solvent to one of the compositions listed in Table 1.

    • Purge the wash system thoroughly with the new solvent.

    • Repeat the injection sequence of a high concentration standard followed by a blank.

    • Quantify the carryover peak area.

  • Compare Results: Compare the carryover observed with each new wash solvent to the baseline. An effective wash solvent will significantly reduce or eliminate the carryover peak in the blank injection.

  • Optimize Wash Volume and Duration: Once an effective solvent is identified, experiment with increasing the wash volume and/or the duration of the wash cycle to further minimize carryover.

By following these troubleshooting guides and implementing the suggested protocols, researchers can effectively minimize carryover in their this compound analysis, leading to more accurate and reliable data.

addressing back-exchange of deuterium in Methocarbamol-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methocarbamol-d5. The following information is designed to help you address potential challenges, particularly concerning the back-exchange of deuterium, and to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A: Deuterium back-exchange is a chemical process where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding solvent or matrix. While the carbon-deuterium (C-D) bonds in this compound, specifically on the methoxy group, are generally stable, back-exchange can potentially occur under certain conditions, leading to a decrease in the isotopic purity of the internal standard. This can compromise the accuracy of quantitative analyses by mass spectrometry, as the signal for the deuterated standard may decrease while the signal for the unlabeled analyte may artificially increase.

Q2: Under what conditions is the deuterium label on this compound susceptible to back-exchange?

A: The deuterium atoms on the methoxy group of this compound are not on heteroatoms (like oxygen or nitrogen) and are therefore not considered readily exchangeable. However, prolonged exposure to harsh chemical conditions, such as strong acids or bases, or high temperatures, could potentially facilitate back-exchange, although this is less likely than with more labile deuterons.[1][2][3] Of greater concern is the overall stability of the Methocarbamol molecule itself.

Q3: What is the known stability of Methocarbamol, and how does that relate to the use of this compound?

A: Studies have shown that Methocarbamol is relatively stable in acidic media but is susceptible to hydrolysis in alkaline solutions.[4][5] This degradation in basic conditions is a more immediate concern than the back-exchange of the deuterium label. Therefore, to ensure the integrity of both the analyte and the deuterated internal standard, it is crucial to maintain acidic or neutral pH conditions throughout sample preparation, storage, and analysis.

Q4: What are the best practices for storing and handling this compound to maintain its isotopic and chemical integrity?

A: To ensure the long-term stability of this compound, it is recommended to:

  • Storage: Store the compound as a solid at the recommended temperature, typically +4°C, and protected from light and moisture.

  • Solutions: Prepare stock solutions in a non-protic or aprotic solvent like acetonitrile or methanol. For aqueous working solutions, use HPLC-grade water and buffer to a slightly acidic pH if possible. Avoid preparing and storing aqueous solutions for extended periods.

  • pH: Maintain a pH below 7, and ideally in the acidic range, for all solutions containing this compound to prevent chemical degradation.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent or decreasing signal intensity of this compound.
  • Possible Cause 1: Chemical Degradation.

    • Troubleshooting: As Methocarbamol is known to be unstable in alkaline conditions, verify the pH of all your solutions, including the sample matrix and mobile phase.[4][5] Ensure they are not basic. If you suspect degradation, prepare fresh solutions and re-analyze.

    • Recommendation: For LC-MS applications, use a mobile phase with a common acidic modifier like formic acid or acetic acid to ensure a stable, acidic environment.

  • Possible Cause 2: Adsorption or Contamination.

    • Troubleshooting: Poor peak shape, such as tailing, can indicate interaction with active sites in the chromatographic system or contamination.[4][6][7] Ensure all glassware and consumables are scrupulously clean.

    • Recommendation: Use deactivated glassware or polypropylene vials. If peak tailing is observed, consider flushing the LC system and column or replacing the guard column.

Issue 2: Apparent back-exchange of deuterium.
  • Symptom: An increase in the signal of unlabeled Methocarbamol that cannot be attributed to the sample itself, accompanied by a decrease in the this compound signal.

  • Troubleshooting:

    • Verify Isotopic Purity: First, confirm the isotopic purity of your this compound standard from the certificate of analysis.

    • Analyze Blank Samples: Prepare a blank sample (matrix without analyte) and spike it with a known concentration of this compound. Analyze this sample immediately after preparation and then after storing it under your typical experimental conditions for a period. A significant increase in the unlabeled Methocarbamol signal would suggest back-exchange or the presence of an impurity.

    • Review Sample Preparation: Critically evaluate your sample preparation workflow for any steps involving high pH, high temperatures, or reactive reagents that could facilitate hydrogen-deuterium exchange.

Issue 3: Chromatographic peak shape issues (e.g., peak tailing, fronting, or splitting) for this compound.
  • Possible Cause 1: Column Overload.

    • Troubleshooting: Inject a series of decreasing concentrations of your standard. If the peak shape improves at lower concentrations, you may be overloading the column.

    • Recommendation: Reduce the injection volume or the concentration of the standard.

  • Possible Cause 2: Inappropriate Mobile Phase.

    • Troubleshooting: The pH and composition of the mobile phase can significantly impact peak shape.[5]

    • Recommendation: Ensure the mobile phase pH is appropriate for the analyte and the column. For Methocarbamol, a slightly acidic mobile phase is generally recommended. Also, ensure proper mixing of mobile phase components.

  • Possible Cause 3: Column Degradation or Contamination.

    • Troubleshooting: If the issue persists with a fresh mobile phase and appropriate concentrations, the column may be the problem.

    • Recommendation: Replace the guard column. If that doesn't resolve the issue, try a new analytical column.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol allows for the evaluation of the stability of this compound under different pH and temperature conditions.

Materials:

  • This compound

  • HPLC-grade water, methanol, and acetonitrile

  • Buffers of various pH (e.g., pH 4, 7, and 9)

  • LC-MS system

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare working solutions by diluting the stock solution in the different pH buffers.

  • Divide each working solution into two aliquots: one to be stored at room temperature and one at 4°C.

  • Analyze an aliquot of each freshly prepared solution by LC-MS to establish a baseline (t=0).

  • Analyze the remaining solutions at various time points (e.g., 4, 8, 24, and 48 hours).

  • Monitor the peak area of this compound and look for the appearance or increase in the peak area of unlabeled Methocarbamol.

Data Presentation:

pHTemperature (°C)Time (hours)This compound Peak AreaUnlabeled Methocarbamol Peak Area
440
444
.........
9RT48

Visualizations

Back_Exchange_Troubleshooting start Inconsistent this compound Signal check_pH Check pH of all solutions start->check_pH is_basic Is pH > 7? check_pH->is_basic pH check degradation Likely Chemical Degradation - Prepare fresh solutions - Use acidic mobile phase modifier is_basic->degradation Yes check_chromatography Review Chromatography is_basic->check_chromatography No peak_shape Poor Peak Shape? check_chromatography->peak_shape adsorption Potential Adsorption/Contamination - Use deactivated vials - Clean LC system peak_shape->adsorption Yes ok Signal Stable peak_shape->ok No

Caption: Troubleshooting workflow for inconsistent this compound signal.

Sample_Prep_Workflow start Start: Sample Preparation add_is Add this compound Internal Standard start->add_is extraction Perform Sample Extraction (e.g., Protein Precipitation, SPE) Maintain acidic/neutral pH add_is->extraction evaporate Evaporate to Dryness (if necessary) Use gentle heat extraction->evaporate reconstitute Reconstitute in Mobile Phase A (acidified) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Recommended sample preparation workflow for Methocarbamol analysis.

References

improving peak shape and resolution for Methocarbamol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methocarbamol. Our aim is to help you improve chromatographic peak shape and resolution in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of Methocarbamol.

Question: Why am I observing peak tailing for my Methocarbamol peak?

Answer: Peak tailing in Methocarbamol analysis can be caused by several factors. Here are the common causes and their respective solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the basic functional groups of Methocarbamol, leading to tailing.

    • Solution:

      • Use a well-end-capped column (e.g., C18, C8) to minimize exposed silanol groups.

      • Lower the mobile phase pH to suppress the ionization of silanol groups. A pH around 3.0-4.5 is often effective.[1]

      • Add a competitive base, like triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[2]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to active sites that cause tailing.

    • Solution: Flush the column with a strong solvent to remove contaminants.[3]

Question: My Methocarbamol peak is showing fronting. What could be the cause?

Answer: Peak fronting is less common than tailing for Methocarbamol but can occur under certain conditions:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in a fronting peak.[4][5]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent. If this is not possible, reduce the injection volume.

  • Column Collapse: Operating a column outside its recommended pH or temperature range can lead to physical changes in the packed bed, causing peak fronting.[2]

    • Solution: Ensure the mobile phase pH and column temperature are within the manufacturer's specifications for the column in use.

Question: How can I improve the resolution between Methocarbamol and its related substances or other active pharmaceutical ingredients (APIs)?

Answer: Achieving adequate resolution is critical for accurate quantification. Here are several strategies to improve separation:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer. Different organic modifiers can alter selectivity.

    • pH Adjustment: Fine-tuning the pH of the mobile phase can change the ionization state of Methocarbamol and any ionizable interfering compounds, thus affecting their retention and improving separation.[1][6]

  • Select an Appropriate Column:

    • Stationary Phase: While C18 columns are common, a C8 column might provide different selectivity and better resolution in some cases.

    • Particle Size: Using columns with smaller particle sizes (e.g., <3 µm) can significantly increase efficiency and, consequently, resolution.[4]

  • Adjust Chromatographic Parameters:

    • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.[7]

    • Temperature: Operating the column at a controlled, elevated temperature (e.g., 30-40°C) can improve efficiency and reduce viscosity, sometimes leading to better resolution. However, ensure the temperature is not too high to cause degradation.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for Methocarbamol analysis?

A1: A good starting point for developing a method for Methocarbamol is a reversed-phase C18 column with a mobile phase consisting of a phosphate or acetate buffer (pH 3.5-5.5) and methanol or acetonitrile as the organic modifier.[1][8] Detection is typically performed at around 274 nm.[1]

Q2: How can I perform a forced degradation study for Methocarbamol?

A2: Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. Methocarbamol can be subjected to stress conditions such as:

  • Acid Degradation: Treat the sample with an acid like 1N HCl at an elevated temperature (e.g., 80°C).[1]

  • Alkali Degradation: Treat the sample with a base like 0.1N NaOH at an elevated temperature.[1]

  • Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3% H2O2).

  • Thermal Degradation: Expose the solid drug or a solution to dry heat.

  • Photolytic Degradation: Expose the sample to UV light.

The goal is to achieve partial degradation (e.g., 5-20%) and demonstrate that the degradation products are well-resolved from the parent Methocarbamol peak.

Q3: What are the common degradation products of Methocarbamol?

A3: A known related substance and potential degradation product of Methocarbamol is Guaifenesin.[6] It is important that the analytical method can separate Methocarbamol from Guaifenesin and other potential impurities.

Data Presentation

Table 1: HPLC Methods for Methocarbamol Analysis

ParameterMethod 1Method 2Method 3Method 4
Column XBridge C18, 5 µm, 250 mm × 4.6 mm[9]Phenomenex C18, 3.5 µm, 100 x 4.6 mm[1]Inertsil ODS-3V, 5 µm, 150 mm x 4.6mm[8]X-Bridge C8, 5 µm, 250 mm x 4.6 mm
Mobile Phase Gradient: A) 0.01 M NaH2PO4 (pH 7.0) B) Methanol/Water (90:10)[9]Isocratic: Phosphate buffer (pH 4.5) / Methanol (70:30 v/v)[1]Isocratic: 0.1M Phosphate buffer (pH 3.5) / Methanol / Acetonitrile / THF (20:25:55:0.3)[8]Isocratic: Methanol / Water / Triethylamine (70:30:0.1 v/v), pH 3.0 with o-phosphoric acid
Flow Rate 1.0 mL/min1.0 mL/min[1]1.0 mL/min[8]2.0 mL/min
Detection 274 nm274 nm[1]220 nm[8]254 nm
Retention Time Not specified7.253 min[1]3.7 min[8]Not specified

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Methocarbamol in Injection [1]

  • Chromatographic System:

    • Column: Phenomenex C18 (100 x 4.6mm, 3.5µm)

    • Mobile Phase: Phosphate buffer (pH 4.5) and Methanol in the ratio of 70:30 v/v.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 274 nm.

    • Temperature: Ambient.

  • Reagent Preparation:

    • Phosphate Buffer (pH 4.5): Prepare a solution of monobasic potassium phosphate in water and adjust the pH to 4.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

    • Diluent: A mixture of methanol and water.

  • Standard Solution Preparation:

    • Accurately weigh about 50 mg of Methocarbamol working standard into a 50 mL volumetric flask.

    • Add about 25 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

    • Pipette 25 mL of this solution into a 50 mL volumetric flask and make up to the volume to get a final concentration of 500 µg/mL.

  • Sample Solution Preparation (from Injection):

    • Pool the contents of three vials.

    • Pipette 5 mL of the pooled sample solution into a 100 mL volumetric flask, add 30 mL of diluent, mix well, and make up to volume with diluent.

    • Transfer 5 mL of this solution to a 50 mL volumetric flask and dilute to volume with diluent to get a target concentration of 500 µg/mL.

  • Procedure:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and measure the peak areas.

    • Calculate the quantity of Methocarbamol in the sample.

Visualizations

Troubleshooting_Peak_Tailing cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Peak Tailing Observed Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Column Contamination Problem->Cause3 Solution1a Use End-Capped Column Cause1->Solution1a Solution1b Lower Mobile Phase pH (e.g., 3.0-4.5) Cause1->Solution1b Solution1c Add Triethylamine (TEA) to Mobile Phase Cause1->Solution1c Solution2 Reduce Injection Volume or Sample Concentration Cause2->Solution2 Solution3 Flush Column with Strong Solvent Cause3->Solution3

Caption: Troubleshooting workflow for Methocarbamol peak tailing.

Improving_Resolution cluster_goal Goal cluster_strategies Strategies cluster_actions Specific Actions Goal Improve Resolution Strategy1 Optimize Mobile Phase Goal->Strategy1 Strategy2 Select Appropriate Column Goal->Strategy2 Strategy3 Adjust Chromatographic Parameters Goal->Strategy3 Action1a Vary Organic Modifier Ratio Strategy1->Action1a Action1b Adjust pH Strategy1->Action1b Action2a Change Stationary Phase (e.g., C8 vs. C18) Strategy2->Action2a Action2b Use Smaller Particle Size Strategy2->Action2b Action3a Lower Flow Rate Strategy3->Action3a Action3b Optimize Temperature Strategy3->Action3b

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Methocarbamol Quantification Utilizing Methocarbamol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Methocarbamol.

This guide provides a detailed comparison of different analytical methods for the quantification of Methocarbamol, with a focus on the use of its deuterated internal standard, Methocarbamol-d5. The following sections present a summary of performance data, detailed experimental protocols, and visual workflows for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Spectrofluorometry. This comparative analysis aims to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as sensitivity, selectivity, and sample matrix.

Data Presentation: A Comparative Overview of Method Performance

The performance of different analytical methods for Methocarbamol quantification is summarized in the tables below. The data presented is compiled from various studies to provide a comparative perspective. It is important to note that direct comparison may be influenced by variations in experimental conditions between studies.

Parameter HPLC-UV Method LC-MS/MS Method Spectrofluorometric Method
Linearity Range 5–200 µg/mL[1]150-12,000 ng/mL[2]0.05-2.0 µg/mL
Limit of Detection (LOD) Not ReportedNot Reported0.007 µg/mL[3]
Lower Limit of Quantification (LLOQ) Not Reported150 ng/mL0.022 µg/mL
Precision (%RSD) < 2%< 10.9% (CV%)Not Reported
Accuracy (% Recovery) 99.17-101.36%Not Reported99.42 ± 3.84% (in spiked plasma)[3]
Internal Standard Not specifiedThis compoundNot specified

Experimental Protocols: A Detailed Look at the Methodologies

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of Methocarbamol in pharmaceutical formulations.

  • Sample Preparation : Tablets are powdered, and a quantity equivalent to 100 mg of Methocarbamol is dissolved in methanol, followed by sonication and filtration. The filtrate is then diluted to the desired concentration with methanol.

  • Chromatographic Conditions :

    • Column : C8 column (250 mm × 4.6 mm i.d., 5-μm particle size).[1]

    • Mobile Phase : A micellar mobile phase consisting of 0.12 M sodium dodecyl sulfate, 15% n-propanol, 0.02 M orthophosphoric acid, and 0.3% triethylamine, adjusted to pH 6.[1]

    • Flow Rate : Not specified.

    • Detection : UV detection at 220 nm.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the analysis of Methocarbamol in biological matrices such as human plasma.[2]

  • Sample Preparation : Protein precipitation is used to extract Methocarbamol and the internal standard (this compound) from human plasma.[2]

  • Chromatographic Conditions :

    • Separation : Isocratic separation.[2]

    • Run Time : 3.0 minutes.[2]

  • Mass Spectrometry Conditions :

    • Ionization Mode : Not specified.

    • Monitored Transitions : Not specified.

Spectrofluorometric Method

This method offers a simple and rapid approach for the determination of Methocarbamol in pharmaceutical preparations and spiked human plasma.[3]

  • Principle : The method is based on measuring the native fluorescence of Methocarbamol in methanol.[3]

  • Instrumentation : A spectrofluorometer.

  • Measurement Parameters :

    • Excitation Wavelength : 277 nm.[3]

    • Emission Wavelength : 313 nm.[3]

  • Sample Preparation : For pharmaceutical formulations, tablets are prepared in methanol. For biological samples, the method has been applied to spiked human plasma.[3]

Mandatory Visualization: Experimental Workflows

The following diagrams illustrate the logical flow of each analytical method.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Tablet Formulation powder Powder Tablet start->powder dissolve Dissolve in Methanol & Sonicate powder->dissolve filter Filter dissolve->filter dilute Dilute to Working Concentration filter->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation (C8 Column) inject->separate detect UV Detection at 220 nm separate->detect quantify Quantification detect->quantify

HPLC-UV Method Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Human Plasma Sample add_is Add this compound (Internal Standard) start->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject separate Isocratic Separation inject->separate ionize Ionization separate->ionize detect Tandem Mass Spectrometry Detection ionize->detect quantify Quantification detect->quantify

LC-MS/MS Method Workflow

Spectrofluorometry_Workflow cluster_prep Sample Preparation cluster_analysis Spectrofluorometric Analysis start Pharmaceutical or Spiked Plasma dissolve Prepare in Methanol start->dissolve excite Excite at 277 nm dissolve->excite measure Measure Emission at 313 nm excite->measure quantify Quantify based on Fluorescence Intensity measure->quantify

Spectrofluorometry Method Workflow

References

A Comparative Guide to Bioequivalence Studies of Methocarbamol Utilizing Methocarbamol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and data pertinent to bioequivalence (BE) studies of Methocarbamol, with a particular focus on the use of its deuterated analog, Methocarbamol-d5, as an internal standard (IS). The information presented herein is intended to assist in the design and execution of robust bioanalytical studies.

Introduction to Methocarbamol and Bioequivalence

Methocarbamol is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with acute, painful musculoskeletal conditions.[1] Its precise mechanism of action is not fully elucidated but is believed to involve general central nervous system (CNS) depression, leading to the relaxation of skeletal muscles.[2][3]

Bioequivalence studies are critical in generic drug development to demonstrate that the new formulation has the same rate and extent of absorption of the active ingredient as the reference product. For Methocarbamol, this is typically assessed by comparing key pharmacokinetic parameters, such as the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), following administration of the test and reference products to healthy volunteers.

The Role of this compound as an Internal Standard

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is the gold standard. This compound, a deuterated form of Methocarbamol, is an ideal IS for several reasons:

  • Similar Physicochemical Properties: It behaves nearly identically to the unlabeled analyte during sample extraction, chromatography, and ionization, thus effectively compensating for variations in these processes.

  • Mass Difference: The mass difference of 5 Daltons allows for distinct detection by the mass spectrometer, preventing interference with the quantification of the analyte.

  • Co-elution: It co-elutes with Methocarbamol, ensuring that any matrix effects or fluctuations in instrument performance affect both the analyte and the IS similarly.

At present, there is a lack of published literature detailing the use of alternative internal standards for Methocarbamol bioequivalence studies. The physicochemical similarity of a stable-isotope labeled internal standard makes this compound the most appropriate choice for ensuring the accuracy and precision of the bioanalytical method.

Experimental Protocols

A validated LC-MS/MS method is crucial for the accurate quantification of Methocarbamol in human plasma. Below is a representative experimental protocol compiled from various sources.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Methocarbamol and this compound from plasma samples.

  • Aliquoting: Transfer a 200 µL aliquot of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a small volume of this compound working solution to each plasma sample (except for blank samples).

  • Precipitation: Add a precipitating agent, such as acetonitrile or methanol, typically in a 3:1 ratio (v/v) to the plasma volume.

  • Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

  • Injection: Inject a small volume (e.g., 10 µL) of the final extract into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following table outlines the typical LC-MS/MS parameters for the analysis of Methocarbamol.

ParameterRecommended Specification
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column Reversed-phase C18 column (e.g., Phenomenex C18)
Mobile Phase A mixture of an aqueous buffer (e.g., 0.05 M potassium phosphate monobasic) and an organic solvent (e.g., methanol or acetonitrile). An isocratic elution is often sufficient.[4][5]
Flow Rate Typically in the range of 0.8 - 1.2 mL/min[4]
Injection Volume 10 µL
Run Time A short run time of approximately 3-4 minutes is achievable.[5]
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode. The full scan mass spectra for Methocarbamol show m/z 240.90 [M-H]⁻.[6]
MRM Transitions To be optimized for the specific instrument.

Quantitative Data Presentation

The following tables summarize pharmacokinetic data from representative bioequivalence studies of Methocarbamol.

Table 1: Pharmacokinetic Parameters of Methocarbamol from Bioequivalence Studies

Study ReferenceDosage (mg)FormulationCmax (µg/mL) (Arithmetic Mean ± SD)AUC0-t (µg·h/mL) (Arithmetic Mean ± SD)
Ascaso-del-Rio et al. (2025)[7]1500Test (1 x 1500 mg)32.39 ± 10.1589.72 ± 25.12
Reference (3 x 500 mg)31.72 ± 9.4290.25 ± 24.01
Schlegelmilch et al. (2008)[8]1500Test (2 x 750 mg)23.71 (Geometric Mean)58.43 (Geometric Mean)
Reference (2 x 750 mg)23.32 (Geometric Mean)58.21 (Geometric Mean)

Table 2: Bioequivalence Assessment from a Representative Study

ParameterGeometric Mean Ratio (Test/Reference) (%)90% Confidence Interval (%)Acceptance Criteria (%)
Cmax 101.68[8]91.68 - 112.77[8]80.00 - 125.00
AUC0-t 100.38[8]95.08 - 105.96[8]80.00 - 125.00

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a bioequivalence study of Methocarbamol.

G cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_statistical Statistical Analysis subject_screening Subject Screening randomization Randomization subject_screening->randomization drug_administration_T Test Formulation Administration randomization->drug_administration_T blood_sampling Serial Blood Sampling drug_administration_T->blood_sampling drug_administration_R Reference Formulation Administration drug_administration_R->blood_sampling washout Washout Period washout->drug_administration_R blood_sampling->washout Crossover sample_preparation Plasma Sample Preparation (Protein Precipitation) blood_sampling->sample_preparation lc_ms_analysis LC-MS/MS Analysis (with this compound IS) sample_preparation->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing pk_parameter_calculation Pharmacokinetic Parameter Calculation (Cmax, AUC) data_processing->pk_parameter_calculation statistical_comparison Statistical Comparison (90% CI) pk_parameter_calculation->statistical_comparison be_conclusion Bioequivalence Conclusion statistical_comparison->be_conclusion

Caption: Bioequivalence Study Workflow for Methocarbamol.

Proposed Mechanism of Action of Methocarbamol

The exact mechanism of action of Methocarbamol is not fully understood, but it is believed to be a central nervous system depressant that acts on the spinal cord and subcortical areas of the brain.

G methocarbamol Methocarbamol cns Central Nervous System (Brainstem and Spinal Cord) methocarbamol->cns Acts on polysynaptic_reflex Inhibition of Polysynaptic Reflexes cns->polysynaptic_reflex interneuron Depression of Interneuronal Activity cns->interneuron motor_neuron Reduced Motor Neuron Excitability polysynaptic_reflex->motor_neuron interneuron->motor_neuron muscle_relaxation Skeletal Muscle Relaxation motor_neuron->muscle_relaxation pain_relief Relief of Muscle Spasm and Pain muscle_relaxation->pain_relief

Caption: Proposed Mechanism of Action of Methocarbamol.

References

A Comparative Guide to Internal Standards for Methocarbamol Quantification: Methocarbamol-d5 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioanalysis, the precise and accurate quantification of therapeutic agents is paramount. For muscle relaxants like Methocarbamol, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for its sensitivity and selectivity. A critical component of a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. This guide provides an objective comparison between the stable isotope-labeled (SIL) internal standard, Methocarbamol-d5, and the use of structural analogs, supported by experimental data and detailed protocols.

The Gold Standard: this compound

This compound is the deuterated form of Methocarbamol, where five hydrogen atoms have been replaced by deuterium. As a SIL internal standard, it is considered the ideal choice for quantitative bioanalysis.[1][2] Its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. This co-elution and similar behavior allow it to effectively compensate for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS analysis.[3][4]

The Alternative: Structural Analogs

Performance Comparison: A Case Study with Structurally Similar Carbamates

Performance ParameterDeuterated Internal Standard (Meprobamate-d7)Structural Analog Internal Standard (Benzylcarbamate)
Linearity Range (Carisoprodol) 0 - 100 mg/L0 - 20 mg/L
Linearity Range (Meprobamate) 0 - 100 mg/L0 - 40 mg/L
Accuracy 91 - 100%100 - 106%
Intra-assay Precision (CV%) 1.0 - 2.3%2.6 - 4.3%
Limit of Detection (LOD) 0.2 mg/L (Carisoprodol), 0.4 mg/L (Meprobamate)0.2 mg/L (Carisoprodol), 0.4 mg/L (Meprobamate)
Limit of Quantitation (LOQ) 0.4 mg/L0.4 mg/L

Data adapted from a study on carisoprodol and meprobamate, which are structurally similar to Methocarbamol.[5]

The data demonstrates that while both internal standards were suitable for quantification, the deuterated internal standard provided a wider linear range and better precision.[5] The improved precision with the deuterated standard is a key advantage, as it indicates more consistent and reproducible results.

Experimental Protocols

A validated bioanalytical method is crucial for obtaining reliable data. Below is a detailed experimental protocol for the quantification of Methocarbamol in human plasma using this compound as the internal standard, based on common practices in the field.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at a concentration of 1 µg/mL).

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Methocarbamol: Precursor ion > Product ion (specific m/z values to be optimized).

      • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

    • Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).

Visualizing the Workflow and Logic

To better illustrate the processes and rationale, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. Plasma Sample add_is 2. Add this compound plasma->add_is protein_precipitation 3. Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge 4. Centrifugation protein_precipitation->centrifuge supernatant_transfer 5. Supernatant Transfer centrifuge->supernatant_transfer evaporation 6. Evaporation supernatant_transfer->evaporation reconstitution 7. Reconstitution evaporation->reconstitution injection 8. Injection reconstitution->injection lc_separation 9. LC Separation (C18 Column) injection->lc_separation ms_detection 10. MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_processing 11. Data Processing (Quantification) ms_detection->data_processing

Fig. 1: Experimental workflow for Methocarbamol analysis.

signaling_pathway cluster_ideal Ideal Internal Standard (this compound) cluster_analog Structural Analog Internal Standard IS_ideal This compound Process_ideal Sample Prep & Analysis (Extraction, Matrix Effects, Ionization) IS_ideal->Process_ideal Similar Behavior Analyte_ideal Methocarbamol Analyte_ideal->Process_ideal Result_ideal Accurate Quantification Process_ideal->Result_ideal Effective Correction IS_analog Structural Analog Process_analog Sample Prep & Analysis (Extraction, Matrix Effects, Ionization) IS_analog->Process_analog Different Behavior Analyte_analog Methocarbamol Analyte_analog->Process_analog Result_analog Potential Inaccuracy Process_analog->Result_analog Incomplete Correction

Fig. 2: Logical relationship of internal standard choice and analytical outcome.

Conclusion

The choice of internal standard is a critical decision in the development of a reliable bioanalytical method for Methocarbamol. This compound, as a stable isotope-labeled internal standard, is unequivocally the superior choice, offering the best potential for high accuracy and precision by effectively compensating for analytical variability. While structural analogs can be used, they may not provide the same level of performance, particularly in complex biological matrices. The representative data from a similar carbamate compound analysis underscores the enhanced precision and broader linear range achievable with a deuterated internal standard. For researchers and drug development professionals, investing in a stable isotope-labeled internal standard like this compound is a prudent step towards ensuring the generation of high-quality, reproducible, and defensible bioanalytical data.

References

Performance of Methocarbamol-d5 as an Internal Standard in Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of methocarbamol in various biological matrices, the choice of a suitable internal standard is paramount to ensure the accuracy, precision, and reliability of the analytical method. Methocarbamol-d5, a stable isotope-labeled analog of the parent drug, is widely regarded as the gold standard for mass spectrometry-based bioanalysis. This guide provides a comprehensive comparison of the performance of this compound with other potential internal standards in different biological matrices, supported by experimental data from published scientific literature.

The Gold Standard: this compound

Stable isotope-labeled internal standards are the preferred choice in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization and fragmentation patterns, effectively compensating for variations in sample preparation, injection volume, and matrix effects.

While specific quantitative performance data for this compound is not always detailed in publicly available literature, its use in a simple and reproducible high-performance liquid chromatography-tandem mass spectrometric (LC-MS/MS) method for methocarbamol analysis in human plasma has been reported, highlighting its suitability for bioequivalence studies.[1][2] The primary advantage of using a deuterated standard like this compound is its ability to mimic the behavior of the analyte throughout the entire analytical process, leading to superior accuracy and precision.[3]

Alternative Internal Standards: A Comparative Overview

In the absence of a stable isotope-labeled standard, other compounds with similar chemical structures and properties have been employed as internal standards for methocarbamol quantification. This section details the performance of two such alternatives.

(R)-(-)-Flecainide for Chiral Analysis

In a stereospecific high-performance liquid chromatographic (HPLC) method for the quantification of methocarbamol enantiomers in rat and human plasma, (R)-(-)-flecainide was utilized as an internal standard.[4] The method demonstrated excellent performance characteristics, as summarized in the table below.

Unspecified Internal Standard for HPLC-UV Analysis

An early high-performance liquid chromatographic method with ultraviolet (UV) detection was developed and validated for the quantification of methocarbamol in human plasma.[5] Although the specific internal standard used was not named in the publication, the reported validation data provides a benchmark for a non-mass spectrometric method.

Data Presentation: Performance Comparison of Internal Standards

The following tables summarize the quantitative performance data for the different internal standards used in the analysis of methocarbamol in human plasma.

Table 1: Performance of (R)-(-)-Flecainide as an Internal Standard for Methocarbamol Enantiomer Analysis in Human Plasma (HPLC-UV Method)[4]

ParameterPerformance Characteristic
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r)> 0.999
Intra-day Precision (CV%)< 9.8%
Inter-day Precision (CV%)< 9.8%
Lower Limit of Quantification (LLOQ)0.5 µg/mL
Limit of Detection (LOD)~10 ng/mL
RecoveryNot explicitly reported

Table 2: Performance of an Unspecified Internal Standard for Methocarbamol Analysis in Human Plasma (HPLC-UV Method)[5]

ParameterPerformance Characteristic
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r)> 0.999
Inter-day Precision (CV%) of Standards1.0% to 3.6%
Inter-day Accuracy (RE%) of Standards-2.0% to +1.6%
Inter-day Precision (CV%) of QCs2.5% to 3.6%
Inter-day Accuracy (RE%) of QCs-0.9% to -0.4%
Recovery91.4% - 100.3%
Lower Limit of Quantification (LLOQ)1 µg/mL

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Method 1: LC-MS/MS Analysis of Methocarbamol in Human Plasma using an Internal Standard[1][2]
  • Sample Preparation: Protein precipitation.

  • Chromatography: High-Performance Liquid Chromatography (HPLC).

  • Detection: Tandem Mass Spectrometry (MS/MS).

  • Internal Standard: Likely this compound for optimal performance in bioequivalence studies.

  • Key Validation Parameters: The method was validated for linearity, precision, and accuracy, demonstrating good intraday and interday precision (CV% < 10.9%) over a linear range of 150-12,000 ng/mL.[1][2]

Method 2: Chiral HPLC-UV Analysis of Methocarbamol Enantiomers in Plasma using (R)-(-)-Flecainide[4]
  • Sample Preparation: Single-step liquid-liquid extraction with ethyl acetate.

  • Derivatization: Reaction with (S)-(+)-1-(1-naphthyl)ethyl isocyanate.

  • Chromatography: Normal-phase HPLC on a silica column.

  • Mobile Phase: Hexane-isopropanol (95:5, v/v).

  • Detection: UV detection at 280 nm.

  • Internal Standard: (R)-(-)-Flecainide.

Method 3: HPLC-UV Analysis of Methocarbamol in Human Plasma[5]
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate, followed by evaporation and reconstitution.

  • Chromatography: Reversed-phase HPLC on a C18 column.

  • Mobile Phase: Methanol-0.1 M potassium phosphate monobasic-water (35:10:55, v/v/v).

  • Detection: UV detection at 272 nm.

  • Internal Standard: Not specified.

Mandatory Visualization

The following diagrams illustrate the experimental workflows described above.

cluster_0 LC-MS/MS with this compound Plasma Sample Plasma Sample Add this compound Add this compound Plasma Sample->Add this compound Protein Precipitation Protein Precipitation Add this compound->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis

Caption: Workflow for Methocarbamol Analysis using LC-MS/MS with this compound.

cluster_1 Chiral HPLC-UV with (R)-(-)-Flecainide Plasma Sample Plasma Sample Add (R)-(-)-Flecainide Add (R)-(-)-Flecainide Plasma Sample->Add (R)-(-)-Flecainide Liquid-Liquid Extraction Liquid-Liquid Extraction Add (R)-(-)-Flecainide->Liquid-Liquid Extraction Derivatization Derivatization Liquid-Liquid Extraction->Derivatization HPLC-UV Analysis HPLC-UV Analysis Derivatization->HPLC-UV Analysis

Caption: Workflow for Chiral Methocarbamol Analysis using HPLC-UV.

cluster_2 HPLC-UV with Unspecified IS Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Liquid-Liquid Extraction Liquid-Liquid Extraction Add Internal Standard->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC-UV Analysis HPLC-UV Analysis Reconstitution->HPLC-UV Analysis

Caption: Workflow for Methocarbamol Analysis using HPLC-UV.

References

Inter-Laboratory Comparison of Methocarbamol Analysis Utilizing Methocarbamol-d5 as an Internal Standard: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

The performance of an analytical method is determined by several key validation parameters. The following tables summarize quantitative data extracted from published studies on Methocarbamol analysis. These methods, while not part of a formal inter-laboratory comparison, provide a benchmark for expected performance characteristics when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Comparison of LC-MS/MS Method Performance for Methocarbamol Analysis

ParameterMethod AMethod B
Matrix Human PlasmaHuman Plasma
Internal Standard UnspecifiedUnspecified
Linearity Range (ng/mL) 150 - 12,000[1][2]50 - 150 (µg/mL)
Intra-day Precision (CV%) < 10.9%[1][2]Not Reported
Inter-day Precision (CV%) < 10.9%[1][2]Not Reported
Accuracy Not explicitly stated99.17 - 101.36% (Recovery)[3]
Limit of Quantification (LOQ) 150 ng/mL[1][2]50 µg/mL

Note: The use of Methocarbamol-d5 as an internal standard is recommended to control for variability in extraction and ionization, thereby improving the accuracy and precision of the assay.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for reproducible and comparable results between laboratories. Below is a generalized yet detailed methodology for the analysis of Methocarbamol in human plasma using LC-MS/MS with this compound as an internal standard, based on common practices in the field.[1][2]

1. Sample Preparation (Protein Precipitation)

  • Objective: To remove proteins from the plasma sample that can interfere with the analysis.

  • Procedure:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 500 ng/mL).

    • Vortex for 30 seconds.

    • Add 300 µL of acetonitrile (protein precipitating agent).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Objective: To separate Methocarbamol and this compound from other components and to detect and quantify them with high specificity and sensitivity.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 100 x 4.6 mm, 3.5 µm)[4]

    • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 0.1% formic acid in water) in an isocratic or gradient elution. A typical isocratic mobile phase could be 70:30 (v/v) methanol:buffer.[4]

    • Flow Rate: 1 mL/min[4]

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Methocarbamol: The precursor ion [M-H]⁻ at m/z 240.90 can be monitored.[5]

      • This compound: The precursor ion will be shifted by +5 Da.

    • Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum signal intensity for both Methocarbamol and this compound.

Workflow and Signaling Pathway Visualization

To facilitate a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow.

Methocarbamol Analysis Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleReceipt Sample Receipt and Logging ISTD_Spiking Spiking with this compound SampleReceipt->ISTD_Spiking ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Vortexing Vortexing ProteinPrecipitation->Vortexing Centrifugation Centrifugation Vortexing->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LC_Separation LC Separation (C18 Column) SupernatantTransfer->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection PeakIntegration Peak Integration MS_Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalculation Concentration Calculation CalibrationCurve->ConcentrationCalculation DataReview Data Review and Reporting ConcentrationCalculation->DataReview

References

A Comparative Guide to the Accuracy and Precision of Methocarbamol-d5 Methods in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of xenobiotics is paramount. In the analysis of the muscle relaxant Methocarbamol, the use of a deuterated internal standard, Methocarbamol-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a common strategy to ensure data reliability. This guide provides a comparative assessment of the performance of LC-MS/MS methods utilizing this compound as an internal standard against methods employing non-deuterated internal standards, supported by experimental data and detailed protocols.

The selection of an appropriate internal standard is a critical step in the development of robust bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their similar physicochemical properties to the analyte. This guide delves into the practical implications of this choice on method accuracy and precision.

Performance Comparison of Analytical Methods

The following table summarizes the validation parameters of two distinct LC-MS/MS methods for the quantification of Methocarbamol in human plasma. Method 1 employs the deuterated internal standard this compound, while Method 2 utilizes a non-deuterated internal standard, tolbutamide, for the simultaneous analysis of several muscle relaxants, including Methocarbamol.

ParameterMethod 1: this compound Internal StandardMethod 2: Tolbutamide Internal Standard
Analyte MethocarbamolMethocarbamol (and other muscle relaxants)
Internal Standard This compoundTolbutamide
Linearity Range 150 - 12,000 ng/mLNot explicitly stated for Methocarbamol
Intra-day Precision (%CV) < 10.9%Not explicitly stated for Methocarbamol
Inter-day Precision (%CV) < 10.9%Not explicitly stated for Methocarbamol
Accuracy (%RE) Data not available in the reviewed literatureData not available in the reviewed literature
Mass Transition (Analyte) m/z 242.09 → 118.00Data not available in the reviewed literature
Mass Transition (IS) m/z 247.09 → 123.00Data not available in the reviewed literature

Data for Method 1 is based on a validated bioanalytical method for Methocarbamol in human plasma. While the use of an internal standard is mentioned, the specific identity as this compound is inferred from common practice and a separate bioequivalence study explicitly mentioning the same mass transitions. Detailed accuracy data was not available in the reviewed literature. Data for Method 2 is from a study on the simultaneous analysis of eight central-acting muscle relaxants.

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for replicating and comparing analytical methods. Below are the summarized protocols for the two methods.

Method 1: LC-MS/MS with this compound Internal Standard

This method is designed for the quantitative analysis of Methocarbamol in human plasma.

1. Sample Preparation:

  • A protein precipitation method is used to extract Methocarbamol and the internal standard (this compound) from the plasma matrix.

2. Chromatographic Conditions:

  • An isocratic separation is performed with a total chromatographic run time of 3.0 minutes. Further details on the column and mobile phase composition were not specified in the reviewed abstract.

3. Mass Spectrometric Detection:

  • Detection is carried out using a tandem mass spectrometer.

  • The mass transition for Methocarbamol is monitored at m/z 242.09 → 118.00.[1]

  • The mass transition for the internal standard, this compound, is monitored at m/z 247.09 → 123.00.[1]

Method 2: LC-MS/MS with Tolbutamide Internal Standard

This high-throughput method is designed for the simultaneous analysis of eight central-acting muscle relaxants in human plasma.

1. Sample Preparation:

  • Solid-phase extraction (SPE) with an Oasis HLB cartridge is employed for the pretreatment of plasma samples.

2. Chromatographic Conditions:

  • Ultra-performance liquid chromatography (UPLC) is performed using an Acquity UPLC BEH C18 column.

3. Mass Spectrometric Detection:

  • An Acquity TQD tandem quadrupole mass spectrometer with an electrospray ionization (ESI) interface is used for detection.

  • The analysis utilizes simultaneous multiple reaction monitoring (MRM) in both positive and negative ionization modes.

Visualizing the Workflow: A Comparative Diagram

To illustrate the key differences in the analytical workflows, the following diagrams are provided.

cluster_0 Method 1: this compound IS cluster_1 Method 2: Tolbutamide IS Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation + this compound Isocratic LC Separation Isocratic LC Separation Protein Precipitation->Isocratic LC Separation Tandem MS Detection Tandem MS Detection Isocratic LC Separation->Tandem MS Detection Plasma Sample Plasma Sample Solid-Phase Extraction Solid-Phase Extraction Plasma Sample ->Solid-Phase Extraction + Tolbutamide UPLC Separation UPLC Separation Solid-Phase Extraction->UPLC Separation Tandem MS Detection Tandem MS Detection UPLC Separation->Tandem MS Detection

Caption: Comparative experimental workflows for Methocarbamol analysis.

Logical Framework for Internal Standard Selection

The choice of an internal standard is a critical decision in method development. The following diagram illustrates the logical considerations for selecting between a deuterated and a non-deuterated internal standard.

Start Start IS Selection IS Selection Start->IS Selection Goal: Accurate & Precise Quantification Goal: Accurate & Precise Quantification Deuterated IS (e.g., this compound) Deuterated IS (e.g., this compound) IS Selection->Deuterated IS (e.g., this compound) Ideal Choice Non-Deuterated IS (e.g., Tolbutamide) Non-Deuterated IS (e.g., Tolbutamide) IS Selection->Non-Deuterated IS (e.g., Tolbutamide) Alternative Similar Physicochemical Properties Similar Physicochemical Properties Deuterated IS (e.g., this compound)->Similar Physicochemical Properties Different Physicochemical Properties Different Physicochemical Properties Non-Deuterated IS (e.g., Tolbutamide)->Different Physicochemical Properties Co-elution with Analyte Co-elution with Analyte Similar Physicochemical Properties->Co-elution with Analyte Compensation for Matrix Effects Compensation for Matrix Effects Co-elution with Analyte->Compensation for Matrix Effects Improved Accuracy & Precision Improved Accuracy & Precision Compensation for Matrix Effects->Improved Accuracy & Precision Improved Accuracy & Precision->Goal: Accurate & Precise Quantification Potential for Differential Matrix Effects Potential for Differential Matrix Effects Different Physicochemical Properties->Potential for Differential Matrix Effects May Not Fully Compensate for Variability May Not Fully Compensate for Variability Potential for Differential Matrix Effects->May Not Fully Compensate for Variability Requires Careful Validation Requires Careful Validation May Not Fully Compensate for Variability->Requires Careful Validation Requires Careful Validation->Goal: Accurate & Precise Quantification

Caption: Decision pathway for internal standard selection in bioanalysis.

References

Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in bioanalytical method development, with significant regulatory implications. This guide provides a comprehensive comparison of deuterated standards against their alternatives, supported by experimental data and detailed methodologies, to aid in making informed decisions that align with regulatory expectations.

In the realm of quantitative bioanalysis, particularly when employing mass spectrometry, the use of an internal standard (IS) is fundamental to ensure the accuracy and precision of results. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have clear preferences for the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being the most common type.

The 2022 FDA M10 Bioanalytical Method Validation (BMV) guidance explicitly recommends the use of a SIL-IS whenever possible for mass spectrometry-based assays.[1] This recommendation is rooted in the scientific principle that an ideal internal standard should mimic the analyte of interest as closely as possible throughout the entire analytical process, from sample preparation to detection. Deuterated standards, being structurally identical to the analyte with the exception of isotopic substitution, are considered the gold standard for achieving this.[2]

The primary function of an internal standard is to compensate for variability that can be introduced at various stages of the analytical workflow, including extraction inefficiencies, sample volume variations, and matrix effects.[1][3] Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix, are a significant challenge in bioanalysis.[1] A co-eluting SIL-IS experiences similar matrix effects as the analyte, allowing for accurate normalization of the analyte's response.[3]

While deuterated standards are highly recommended, alternatives, primarily structural analogs, can be used. However, their use often requires more extensive validation to demonstrate their suitability, and regulatory agencies may scrutinize methods employing them more closely. The EMA, for instance, has noted that over 90% of submissions to the agency incorporate SIL-IS in their bioanalytical method validations and has rejected studies where a surrogate internal standard was not a close enough analog.[3]

Performance Comparison: Deuterated Standards vs. Structural Analogs

The superiority of deuterated standards over structural analogs is most evident in their ability to provide higher precision and accuracy, especially in complex biological matrices.

Performance MetricDeuterated Internal StandardStructural Analog Internal StandardRationale
Precision (%CV) Typically ≤ 15% (≤ 20% at LLOQ)Can exceed 15%, especially with variable matrix effectsDeuterated standards co-elute and experience nearly identical matrix effects as the analyte, leading to a more consistent analyte/IS response ratio.[3] Structural analogs may have different chromatographic retention times and ionization efficiencies, leading to greater variability.[4]
Accuracy (%Bias) Typically within ± 15% of nominal concentrationCan exhibit significant bias, particularly if matrix effects differ between the analyte and the ISThe near-identical chemical and physical properties of a deuterated standard ensure it tracks the analyte's behavior from extraction to detection, minimizing bias.[4]
Matrix Effect Compensation HighVariable and often incompleteDue to co-elution and identical ionization properties, deuterated standards effectively normalize for ion suppression or enhancement.[3] Structural analogs may be affected differently by the matrix, leading to inaccurate quantification.
Regulatory Acceptance Highly recommended and preferred by FDA and EMA[1][3]Acceptable with thorough justification and validation, but may face greater scrutiny.[3]Regulatory agencies recognize the scientific advantages of SIL-IS in ensuring data reliability for pharmacokinetic and other regulated studies.
Cost and Availability Generally higher cost and may require custom synthesisOften more readily available and less expensiveThe synthesis of stable isotope-labeled compounds is a more complex and costly process.

Potential Challenges with Deuterated Standards

Despite their advantages, deuterated standards are not without potential pitfalls. It is crucial to be aware of these during method development:

  • Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can sometimes exchange with protons from the solvent or matrix, compromising the integrity of the standard.[5]

  • Chromatographic Shift: In some cases, the substitution of hydrogen with deuterium can lead to a slight difference in chromatographic retention time between the analyte and the deuterated standard.[4][6] If this shift is significant, it can lead to differential matrix effects and compromise the accuracy of quantification.[7]

  • Purity of the Standard: The deuterated standard should have high isotopic purity and be free from significant amounts of the unlabeled analyte.[1][8] The presence of the unlabeled analyte as an impurity can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[8]

Experimental Protocols

A robust bioanalytical method validation is essential to demonstrate the reliability of the chosen internal standard. The following outlines a typical workflow and key validation experiments.

Bioanalytical Method Validation Workflow

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Select Internal Standard (IS) MD2 Optimize Sample Preparation MD1->MD2 MD3 Optimize LC-MS/MS Conditions MD2->MD3 MV1 Selectivity & Matrix Effect MD3->MV1 MV2 Calibration Curve (Linearity) MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Recovery MV3->MV4 MV5 Stability MV4->MV5 SA1 Process Study Samples with IS MV5->SA1 SA2 Acquire Data SA1->SA2 SA3 Quantify Analyte Concentration SA2->SA3

Caption: A typical workflow for bioanalytical method development, validation, and sample analysis.

Key Validation Experiments
  • Selectivity and Specificity:

    • Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[9]

    • Protocol:

      • Analyze at least six different blank matrix lots to check for interferences at the retention time of the analyte and internal standard.

      • Spike a blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard and analyze to ensure no significant interference from endogenous components.

      • The response of interfering peaks should not be more than 20% of the LLOQ response for the analyte and 5% for the internal standard.[10]

  • Matrix Effect:

    • Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.

    • Protocol:

      • Prepare two sets of samples: one with the analyte and internal standard spiked into the post-extraction blank matrix and another with the analyte and internal standard in a neat solution.

      • Calculate the matrix factor by comparing the peak areas of the analyte and internal standard in the matrix to those in the neat solution.

      • The coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of the matrix should be ≤15%.

  • Calibration Curve and Linearity:

    • Objective: To establish the relationship between the analyte concentration and the instrument response.

    • Protocol:

      • Prepare a blank sample, a zero sample (with internal standard only), and at least six non-zero calibration standards by spiking the biological matrix with known concentrations of the analyte.[9]

      • The calibration range should cover the expected concentrations in the study samples.

      • The calibration curve is typically generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with appropriate weighting is commonly used.

  • Accuracy and Precision:

    • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).

    • Protocol:

      • Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least five replicates.

      • The mean concentration should be within ±15% of the nominal value (accuracy), and the CV should not exceed 15% (precision).[9] For the LLOQ, these acceptance criteria are typically ±20% and ≤20%, respectively.[9]

  • Stability:

    • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.

    • Protocol:

      • Analyze QC samples after subjecting them to various conditions, including short-term bench-top storage, long-term storage at the intended temperature, and freeze-thaw cycles.

      • The mean concentration of the stability samples should be within ±15% of the nominal concentration of the baseline samples.

Logical Framework for Internal Standard Selection

The decision to use a deuterated standard versus an alternative is a balance of regulatory expectations, scientific rigor, and practical considerations.

A Start: Internal Standard Selection B Is a Stable Isotope-Labeled (e.g., Deuterated) IS available or feasible to synthesize? A->B C Use Deuterated IS B->C Yes D Select a Structural Analog IS B->D No E Perform Standard Method Validation (FDA/EMA Guidelines) C->E F Conduct Extensive Validation: - Demonstrate co-elution is not necessary - Thoroughly assess matrix effects - Justify the choice of analog D->F G Proceed to Sample Analysis E->G F->G

Caption: Decision-making process for selecting an appropriate internal standard.

References

Safety Operating Guide

Proper Disposal of Methocarbamol-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of Methocarbamol-d5, a deuterated analog of the muscle relaxant Methocarbamol.

Understanding the Regulatory Landscape

The disposal of pharmaceutical waste, including deuterated compounds like this compound, is governed by a framework of regulations from agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2] The primary regulation to consider is the Resource Conservation and Recovery Act (RCRA), which provides the EPA with the authority to control hazardous waste from its creation to its disposal.[2]

In 2019, the EPA introduced a new rule, often referred to as Subpart P, which sets forth specific requirements for the management of hazardous waste pharmaceuticals at healthcare facilities.[1] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down drains.[1][3]

Hazard Identification

According to safety data sheets (SDS), Methocarbamol is classified as harmful if swallowed and may cause allergic skin reactions or asthma-like symptoms if inhaled.[4] While specific disposal guidelines for the deuterated form (d5) are not explicitly detailed in the provided search results, the disposal of deuterated compounds generally follows the same principles as their non-deuterated counterparts, with a primary focus on the compound's chemical properties and associated hazards.

Key Hazard Information for Methocarbamol:

Hazard StatementClassificationPrecautionary Measures
Harmful if swallowedAcute Toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.
May cause an allergic skin reactionSkin Sensitization (Category 1)Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves. If on skin, wash with plenty of soap and water.
May cause allergy or asthma symptoms or breathing difficulties if inhaledRespiratory Sensitization (Category 1)In case of inadequate ventilation wear respiratory protection. If inhaled and breathing is difficult, remove to fresh air.

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory setting.

  • Waste Characterization: The first step is to determine if the this compound waste is considered hazardous under RCRA. This determination should be based on the compound's characteristics of ignitability, corrosivity, reactivity, and toxicity. Given that Methocarbamol is harmful if swallowed, it may be classified as toxic.

  • Segregation: Properly segregate this compound waste from other laboratory waste streams. It should be collected in a designated, properly labeled, and sealed container.[5] Do not mix it with non-hazardous waste.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and any other relevant hazard warnings.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[6] The storage area should be well-ventilated.

  • Engage a Licensed Waste Hauler: Arrange for the collection and disposal of the this compound waste by a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in accordance with all federal, state, and local regulations.[1]

  • Documentation: Maintain accurate records of the waste generated and its disposal, including the date, quantity, and the name of the disposal company. This documentation is crucial for regulatory compliance.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Researchers must always consult their institution's specific safety protocols and comply with all applicable federal, state, and local regulations for hazardous waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methocarbamol-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Methocarbamol-d5, including detailed operational and disposal plans to foster a secure research environment.

This compound, a deuterium-labeled version of the central muscle relaxant Methocarbamol, requires careful handling due to its potential health hazards.[1][2] This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to minimize risk and ensure the well-being of laboratory personnel.

Essential Safety and Handling Precautions

Strict adherence to safety protocols is crucial when working with this compound. The following table summarizes the key safety recommendations derived from Safety Data Sheets (SDS).

Precaution CategoryKey RecommendationsCitations
Personal Protective Equipment (PPE) Eye/Face Protection: Chemical goggles or a face shield should be worn. Hand Protection: Impervious gloves are required. Skin and Body Protection: Wear a protective suit to prevent skin contact. Respiratory Protection: Use a particulate respirator. In case of inadequate ventilation, a higher-level respirator may be necessary.[3][4]
Engineering Controls Work in a well-ventilated area.[3] Use a local exhaust system or a closed system where dust or aerosols may be generated.[4] Ensure safety showers and eye wash stations are readily accessible.[4]
Hygiene Measures Do not eat, drink, or smoke in the handling area.[3][4] Wash hands thoroughly with soap and water after handling.[3][4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.
Handling and Storage Avoid all personal contact, including inhalation.[5] Limit unnecessary personal contact and wear protective clothing when there is a risk of exposure.[3] Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][4] Keep away from incompatible materials such as strong oxidizing agents.[3][4]

Procedural Guidance for Safe Handling and Disposal

Following a systematic workflow is essential for minimizing exposure and ensuring safety during the handling and disposal of this compound.

Spillage and Accidental Release

In the event of a spill, immediate and appropriate action is critical to contain the substance and protect personnel.

  • Minor Spills:

    • Clean up spills immediately.[3]

    • Avoid contact with skin and eyes by wearing impervious gloves and safety glasses.[3]

    • Use dry clean-up procedures and avoid generating dust.[3]

    • Sweep or vacuum the spilled material.[3]

    • Place the collected material in a clean, dry, sealable, and labeled container for disposal.[3]

  • Major Spills:

    • Evacuate personnel from the area and move upwind.[3]

    • Alert emergency responders, providing the location and nature of the hazard.[3]

    • Control personal contact by using appropriate protective equipment, including a dust respirator.[3]

    • Prevent the spillage from entering drains, sewers, or water courses.[3]

Disposal Plan

All waste materials must be handled in accordance with local, state, and federal regulations.[3]

  • Unused Material: Consult the manufacturer for recycling options where possible.[3] If recycling is not feasible, the material should be incinerated at an approved site.[3]

  • Contaminated Containers: Whenever possible, recycle containers.[3] Otherwise, dispose of them in an authorized landfill.[3] Before disposal, scratch out all identifying information on the prescription label to protect personal health information.[6]

  • General Guidance: Community-based drug "take-back" programs are the preferred method for disposing of unused medicines.[6] If such programs are unavailable, the substance can be disposed of in household trash after taking appropriate precautions to prevent leakage.[6]

Safe Handling Workflow

The following diagram illustrates the step-by-step process for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_spill Spill Response A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat, Respirator) A->B C Work in a well-ventilated area (e.g., fume hood) B->C D Weigh and handle solid material carefully to avoid dust generation C->D E Decontaminate work surfaces D->E J Minor Spill: Clean up with appropriate materials D->J K Major Spill: Evacuate, alert authorities, and control contact D->K F Doff PPE correctly to avoid contamination E->F G Wash hands thoroughly F->G H Segregate waste into labeled, sealed containers I Dispose of waste according to institutional and regulatory guidelines H->I

Caption: Workflow for the safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.